molecular formula C31H42N6O5S B1673018 JNJ-39327041 CAS No. 1093069-32-9

JNJ-39327041

Cat. No.: B1673018
CAS No.: 1093069-32-9
M. Wt: 610.8 g/mol
InChI Key: DVEFPFWCRFYKTG-AREMUKBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JNJ-39327041 is a bio-active chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1093069-32-9

Molecular Formula

C31H42N6O5S

Molecular Weight

610.8 g/mol

IUPAC Name

N-[(4R)-4-(3,4-dimethoxyphenyl)-4-[7-(4-ethylpiperazin-1-yl)-3-oxo-1H-isoindol-2-yl]butyl]-1,2-dimethylimidazole-4-sulfonamide

InChI

InChI=1S/C31H42N6O5S/c1-6-35-15-17-36(18-16-35)27-10-7-9-24-25(27)20-37(31(24)38)26(23-12-13-28(41-4)29(19-23)42-5)11-8-14-32-43(39,40)30-21-34(3)22(2)33-30/h7,9-10,12-13,19,21,26,32H,6,8,11,14-18,20H2,1-5H3/t26-/m1/s1

InChI Key

DVEFPFWCRFYKTG-AREMUKBSSA-N

SMILES

CCN1CCN(CC1)C2=CC=CC3=C2CN(C3=O)C(CCCNS(=O)(=O)C4=CN(C(=N4)C)C)C5=CC(=C(C=C5)OC)OC

Isomeric SMILES

CCN1CCN(CC1)C2=CC=CC3=C2CN(C3=O)[C@H](CCCNS(=O)(=O)C4=CN(C(=N4)C)C)C5=CC(=C(C=C5)OC)OC

Canonical SMILES

CCN1CCN(CC1)C2=CC=CC3=C2CN(C3=O)C(CCCNS(=O)(=O)C4=CN(C(=N4)C)C)C5=CC(=C(C=C5)OC)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JNJ-39327041;  JNJ 39327041;  JNJ39327041.

Origin of Product

United States

Methodological & Application

Application Notes and Protocols for Characterizing JNJ-39758979 in FLIPR Calcium Mobilization Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Histamine H4 Receptor's Role in Cellular Signaling

The histamine H4 receptor (H4R), a G protein-coupled receptor (GPCR), has emerged as a significant target in drug discovery, particularly for inflammatory and immune-related disorders.[1][2] Histamine, a key mediator in allergic responses, exerts its diverse physiological effects through four distinct receptor subtypes (H1R, H2R, H3R, and H4R).[3] The H4R is primarily expressed on hematopoietic cells, including mast cells, eosinophils, and T cells, where it modulates critical immune responses such as chemotaxis.[4] Upon activation by its endogenous ligand, histamine, the H4R couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase.[4] However, for high-throughput screening applications, co-expression of a promiscuous G-protein, such as Gα15 or Gα16, in recombinant cell lines allows the H4R to be functionally coupled to the phospholipase C (PLC) pathway, resulting in a measurable increase in intracellular calcium (Ca²⁺).[4] This calcium mobilization can be robustly quantified using kinetic fluorescence assays, such as those performed on the Fluorometric Imaging Plate Reader (FLIPR) system.

JNJ-39758979 is a potent and selective antagonist of the histamine H4 receptor, exhibiting a high affinity for the human receptor with a Ki of 12.5 nM.[1] Its selectivity and oral bioavailability have made it a valuable tool for investigating the therapeutic potential of H4R modulation.[1]

This guide provides a comprehensive overview and detailed protocols for utilizing the FLIPR system to characterize the antagonistic properties of JNJ-39758979 on the human histamine H4 receptor. We will delve into the underlying principles of the assay, provide step-by-step instructions for experimental execution, and offer insights into data analysis and interpretation.

Scientific Principles: The FLIPR Calcium Mobilization Assay

The FLIPR calcium mobilization assay is a cornerstone of modern drug discovery for GPCRs.[5] Its "mix-and-read" format, which eliminates the need for wash steps, enhances data quality and throughput.[6][7] The fundamental principle of this assay revolves around the use of a cell-permeant, calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[5] This dye readily enters the cell, where intracellular esterases cleave the acetoxymethyl (AM) ester group, trapping the active, calcium-sensitive form of the dye in the cytoplasm. In its unbound state, the dye exhibits low fluorescence. However, upon binding to Ca²⁺ released from intracellular stores (primarily the endoplasmic reticulum), its fluorescence intensity increases dramatically.[5]

Modern FLIPR assay kits, such as the FLIPR Calcium 4 Assay Kit, also incorporate a proprietary quencher dye.[6][8] This quencher remains in the extracellular medium and effectively masks any background fluorescence from residual extracellular calcium indicator, thereby significantly improving the signal-to-noise ratio.[6]

The FLIPR instrument is a sophisticated microplate reader capable of simultaneously dispensing reagents to all wells of a microplate while kinetically monitoring the fluorescent signal from each well in real-time.[9] This allows for the precise measurement of the rapid changes in intracellular calcium concentration that occur upon receptor activation.

Signaling Pathway and Experimental Workflow

The activation of the histamine H4 receptor in a recombinant cell line co-expressing a promiscuous G-protein leads to a well-defined signaling cascade that can be interrogated using the FLIPR system.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum H4R Histamine H4 Receptor G_protein Gαq/11/15/16 H4R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to Ca_store Ca²⁺ Store IP3R->Ca_store Opens channel Ca_out Intracellular Ca²⁺ Release Ca_store->Ca_out Releases Histamine Histamine (Agonist) Histamine->H4R Activates JNJ JNJ-39758979 (Antagonist) JNJ->H4R Blocks

Caption: H4R signaling pathway leading to calcium mobilization.

The experimental workflow for an antagonist assay is a multi-step process designed to first establish a baseline, then introduce the antagonist, and finally challenge the system with an agonist.

start Plate H4R-expressing cells (e.g., HEK293 or CHO-K1) dye_loading Load cells with Calcium-sensitive dye (e.g., FLIPR Calcium 4 Kit) start->dye_loading incubation Incubate for 1-2 hours at 37°C dye_loading->incubation pre_read Establish baseline fluorescence in FLIPR incubation->pre_read add_antagonist Add JNJ-39758979 (various concentrations) pre_read->add_antagonist incubate_antagonist Incubate with antagonist (e.g., 15-30 minutes) add_antagonist->incubate_antagonist add_agonist Add Histamine (EC80 concentration) incubate_antagonist->add_agonist read_signal Measure kinetic fluorescence response add_agonist->read_signal analyze Analyze data and determine IC50 read_signal->analyze

Caption: FLIPR antagonist assay workflow.

Experimental Protocols

Materials and Reagents
Material/ReagentRecommended Source/Specifications
Cell Line CHO-K1 or HEK293 cells stably co-expressing human Histamine H4 Receptor and a promiscuous G-protein (e.g., Gα15 or Gα16)
Cell Culture Medium As recommended by the cell line provider (e.g., DMEM/F-12 with 10% FBS, appropriate selection antibiotic)
Microplates 384-well, black-walled, clear-bottom, cell culture-treated microplates (Poly-D-Lysine coating recommended for improved cell adherence)
Calcium Assay Kit FLIPR Calcium 4 Assay Kit (Molecular Devices) or equivalent
Assay Buffer Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4
JNJ-39758979 Prepare a 10 mM stock solution in DMSO. Serially dilute in assay buffer to create working solutions.
Histamine Prepare a 10 mM stock solution in water. Serially dilute in assay buffer to create working solutions.
Probenecid (Required for CHO cells) Prepare a 250 mM stock solution in 1N NaOH and assay buffer.
Protocol 1: Histamine Agonist Dose-Response Assay (EC50 Determination)

Objective: To determine the concentration of histamine that elicits 80% of the maximal calcium response (EC80), which will be used in the antagonist assay.

1. Cell Plating:

  • Culture H4R-expressing cells to ~80-90% confluency.

  • Harvest cells and resuspend in culture medium at a density of 0.25 x 10⁶ cells/mL.

  • Dispense 40 µL of the cell suspension into each well of a 384-well microplate (10,000 cells/well).

  • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

2. Dye Loading:

  • The next day, prepare the dye loading solution according to the FLIPR Calcium 4 Assay Kit protocol. For CHO cells, supplement the buffer with probenecid to a final concentration of 2.5 mM.

  • Add 40 µL of the dye loading solution to each well of the cell plate.

  • Incubate the plate for 1-2 hours at 37°C, protected from light.

3. Compound Plate Preparation:

  • Prepare a serial dilution of histamine in assay buffer, typically ranging from 1 nM to 100 µM.

  • Pipette the histamine dilutions into a separate 384-well compound plate.

4. FLIPR Assay:

  • After incubation, allow the cell plate to equilibrate to room temperature for 15-30 minutes.

  • Place the cell plate and the compound plate into the FLIPR instrument.

  • Use the instrument settings outlined in the table below.

  • The instrument will establish a baseline fluorescence reading for ~10-20 seconds.

  • The FLIPR will then transfer the histamine dilutions from the compound plate to the cell plate.

  • Continue to record the fluorescence signal for at least 90-120 seconds.

5. Data Analysis:

  • For each histamine concentration, calculate the maximum change in fluorescence (Max-Min).

  • Plot the Max-Min fluorescence values against the logarithm of the histamine concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 value.

  • Calculate the EC80 concentration from the fitted curve. A typical EC50 for histamine at the H4R is around 13 nM.[3]

Protocol 2: JNJ-39758979 Antagonist Assay (IC50 Determination)

Objective: To determine the potency of JNJ-39758979 in inhibiting histamine-induced calcium mobilization.

1. Cell Plating and Dye Loading:

  • Follow steps 1 and 2 from Protocol 1.

2. Compound Plate Preparation:

  • Antagonist Plate: Prepare a serial dilution of JNJ-39758979 in assay buffer. A typical concentration range would be from 10 pM to 10 µM.

  • Agonist Plate: Prepare a solution of histamine in assay buffer at a concentration that will yield the pre-determined EC80 value in the final assay volume.

3. FLIPR Assay:

  • Place the cell plate, antagonist plate, and agonist plate into the FLIPR instrument.

  • The instrument will first establish a baseline fluorescence reading.

  • The FLIPR will then add the JNJ-39758979 dilutions to the cell plate.

  • Allow for a pre-incubation period with the antagonist (typically 15-30 minutes) to allow the compound to reach equilibrium with the receptor.

  • Following the pre-incubation, the FLIPR will add the EC80 concentration of histamine to all wells.

  • Record the kinetic fluorescence response for 90-120 seconds after histamine addition.

4. Data Analysis:

  • Determine the maximum fluorescence response for each well after histamine addition.

  • Normalize the data by setting the response in the absence of antagonist (histamine alone) as 100% and the response in the absence of histamine as 0%.

  • Plot the percentage of inhibition against the logarithm of the JNJ-39758979 concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value of JNJ-39758979.

Data Presentation and Interpretation

Key Assay Parameters
ParameterTypical Value/RangeRationale
Cell Seeding Density (384-well) 10,000 - 12,500 cells/wellEnsures a confluent monolayer for a robust and uniform signal.
Dye Loading Time 1-2 hours at 37°CAllows for sufficient dye uptake and de-esterification within the cells.
Histamine EC50 ~13 nMThis is the concentration at which histamine elicits 50% of its maximal response.[3]
Histamine Concentration for Antagonist Assay EC80 (~30-50 nM)Provides a strong, sub-maximal signal that can be effectively inhibited by an antagonist.
JNJ-39758979 Ki 12.5 nMThe binding affinity of the antagonist for the human H4 receptor.[1]
JNJ-39758979 IC50 Concentration Range 10 pM - 10 µMA broad range to accurately capture the full inhibitory dose-response curve.
Antagonist Pre-incubation Time 15-30 minutesAllows the antagonist to bind to the receptor and reach a state of equilibrium.
FLIPR Instrument Settings (Example for FLIPR Tetra)
SettingValue
Excitation Wavelength 470-495 nm
Emission Wavelength 515-575 nm
Baseline Reads 10-20 seconds
Agonist/Antagonist Addition Volume 20 µL
Post-Addition Read Time 90-120 seconds
Data Acquisition Rate 1 read per second

Troubleshooting and Best Practices

  • High Background Fluorescence: Ensure complete dissolution of the dye and quencher components. If using a no-wash kit, some background is expected, but the signal-to-noise ratio should still be high.

  • Low Signal Window: Optimize cell seeding density. Ensure the cell line has a high level of H4R and G-protein expression. Use a higher concentration of agonist if necessary, but be mindful of potential receptor desensitization.

  • Cell Detachment: Use Poly-D-Lysine coated plates. Be gentle during media and buffer changes if a wash step is incorporated.

  • "Dip" in Fluorescence Upon Compound Addition: This "injection artifact" can be minimized by using assay kits with effective quenchers and by optimizing the dispense height and speed on the FLIPR instrument.[8]

  • Schild Analysis: While IC50 determination is common for high-throughput screening, for a more in-depth characterization of the mechanism of antagonism (competitive vs. non-competitive), a Schild analysis can be performed.[10][11] This involves generating full agonist dose-response curves in the presence of increasing concentrations of the antagonist. However, the rapid and transient nature of the calcium signal can sometimes complicate the interpretation of these results.[10][11]

Conclusion

The FLIPR calcium mobilization assay provides a robust, sensitive, and high-throughput method for characterizing the pharmacology of histamine H4 receptor antagonists like JNJ-39758979. By carefully selecting the appropriate cell line, optimizing assay parameters, and following the detailed protocols outlined in this guide, researchers can reliably determine the potency and efficacy of novel compounds targeting this important receptor. The data generated from these assays are crucial for advancing our understanding of H4R biology and for the development of new therapeutics for a range of inflammatory and immune-mediated diseases.

References

  • Molecular Devices. FLIPR Calcium 4 Assay Kit. [Link]

  • Molecular Devices. FLIPR Calcium 4 Assay Kit Guide. [Link]

  • Molecular Devices. FLIPR Calcium 4 Assay Kit. [Link]

  • LabWrench. flipr calcium 4 Assay Kit. [Link]

  • Stoddart, L. A., et al. (2015). Analysis of Apparent Noncompetitive Responses to Competitive H(1)-Histamine Receptor Antagonists in Fluorescent Imaging Plate Reader-Based Calcium Assays. Journal of Biomolecular Screening, 20(1), 77-87. [Link]

  • Thurmond, R. L., et al. (2014). Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979. The Journal of pharmacology and experimental therapeutics, 349(2), 176–184. [Link]

  • Vanden Broeck, J., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (89), 51516. [Link]

  • Hillas, T. O., & Milligan, G. (2000). Clathrin-independent internalization of the human histamine H1-receptor in CHO-K1 cells. British journal of pharmacology, 131(6), 1071–1080. [Link]

  • GenScript. Human Histamine H4 Receptor Stable Cell Line. [Link]

  • Peeters, M. C., et al. (2023). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. International Journal of Molecular Sciences, 24(23), 17042. [Link]

  • Kollmeier, A., et al. (2014). The histamine H₄ receptor antagonist, JNJ 39758979, is effective in reducing histamine-induced pruritus in a randomized clinical study in healthy subjects. The Journal of pharmacology and experimental therapeutics, 350(1), 181–187. [Link]

  • Molecular Devices. Calcium assays for the FLIPR System. [Link]

  • Sykes, D. A., & Charlton, S. J. (2012). Development and Optimization of FLIPR High Throughput Calcium Assays for Ion Channels and GPCRs. Methods in Molecular Biology, 807, 249–269. [Link]

  • Arkin, M. R., et al. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. Assay Guidance Manual. [Link]

  • Stoddart, L. A., et al. (2018). Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells. Scientific Reports, 8(1), 1438. [Link]

  • Molecular Devices. FLIPR Calcium Evaluation Assay Kit Guide. [Link]

  • Molecular Devices. FLIPR Calcium 6 Assay Kit Guide. [Link]

  • Charlton, S. J., & Sykes, D. A. (2015). Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays. British journal of pharmacology, 172(16), 3985–3996. [Link]

  • Arunlakshana, O., & Schild, H. O. (1959). Some quantitative uses of drug antagonists. British Journal of Pharmacology and Chemotherapy, 14(1), 48–58. [Link]

Sources

Preparation of JNJ-39327041 Stock Solution for Cell Culture: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of JNJ-39327041 in Modulating Immune Responses

JNJ-39327041 is a potent and selective antagonist of the histamine H4 receptor (H4R). The H4 receptor is a G protein-coupled receptor predominantly expressed on cells of the immune system, including mast cells, eosinophils, basophils, dendritic cells, and T cells. Its activation by histamine is implicated in the pathogenesis of various inflammatory and allergic conditions. By blocking the action of histamine at the H4 receptor, JNJ-39327041 serves as a critical tool for researchers investigating the role of this receptor in immune modulation, inflammation, and allergic diseases. Understanding the precise cellular and molecular mechanisms regulated by the H4 receptor is paramount for the development of novel therapeutics for conditions such as asthma, allergic rhinitis, and atopic dermatitis.

The histamine H4 receptor primarily couples to the Gαi/o subunit of the heterotrimeric G protein complex. Upon activation by histamine, this signaling cascade leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits of the G protein can activate downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways, and induce intracellular calcium mobilization. These signaling events culminate in a variety of cellular responses, such as chemotaxis, cytokine and chemokine release, and the upregulation of adhesion molecules, all of which contribute to the inflammatory response.

This application note provides a detailed protocol for the preparation, storage, and handling of JNJ-39327041 stock solutions for use in in vitro cell culture experiments. Adherence to these guidelines is crucial for ensuring the compound's stability, solubility, and ultimately, the reproducibility of experimental results.

Chemical and Physical Properties of JNJ-39327041

A thorough understanding of the physicochemical properties of JNJ-39327041 is fundamental to its proper handling and use in experimental settings.

PropertyValueSource
Molecular Formula C₃₁H₄₂N₆O₅S[1]
Molecular Weight 610.77 g/mol [1]
Appearance Solid powderGeneral knowledge
Storage (as powder) -20°C[1]

Mechanism of Action: H4 Receptor Antagonism

JNJ-39327041 exerts its biological effects by competitively binding to the histamine H4 receptor, thereby preventing its activation by the endogenous ligand, histamine. This antagonism blocks the downstream signaling cascade initiated by H4 receptor activation.

H4R_Signaling_Antagonism cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling H4R Histamine H4 Receptor Gai Gαi/o H4R->Gai Activates Histamine Histamine Histamine->H4R Binds & Activates JNJ39327041 JNJ-39327041 JNJ39327041->H4R Blocks AC Adenylyl Cyclase Gai->AC Inhibits cAMP ↓ cAMP AC->cAMP CellularResponse Inflammatory Response (e.g., Chemotaxis, Cytokine Release) cAMP->CellularResponse Leads to

Figure 1. Simplified signaling pathway of the Histamine H4 Receptor and the antagonistic action of JNJ-39327041.

Protocol: Preparation of JNJ-39327041 Stock Solution

This protocol details the steps for preparing a concentrated stock solution of JNJ-39327041 in Dimethyl Sulfoxide (DMSO). It is imperative to use high-quality, anhydrous DMSO to ensure the stability and solubility of the compound.

Materials
  • JNJ-39327041 powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or polypropylene microcentrifuge tubes

  • Calibrated analytical balance

  • Sterile, disposable serological pipettes and pipette tips

  • Vortex mixer

  • (Optional) Water bath or heat block

  • (Optional) 0.22 µm syringe filter with a DMSO-compatible membrane (e.g., PTFE or nylon)[2]

Safety Precautions
  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling JNJ-39327041 and DMSO.

  • Handle the powdered form of JNJ-39327041 in a chemical fume hood to avoid inhalation.

  • DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.

  • Consult the Safety Data Sheet (SDS) for JNJ-39327041 and DMSO for comprehensive safety information.

Step-by-Step Procedure
  • Equilibration of Materials: Before opening, allow the vial of JNJ-39327041 powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of atmospheric moisture onto the cold powder, which can affect its stability and weighing accuracy.

  • Weighing the Compound: In a chemical fume hood, carefully weigh the desired amount of JNJ-39327041 powder using a calibrated analytical balance. For initial experiments, it is advisable to start with a small amount (e.g., 1-5 mg).

  • Calculating the Required Volume of DMSO: To prepare a stock solution of a specific concentration, use the following formula:

    Volume of DMSO (mL) = [Mass of JNJ-39327041 (mg) / 610.77 ( g/mol )] / Desired Concentration (mol/L)

    For example, to prepare a 10 mM stock solution from 1 mg of JNJ-39327041:

    Volume of DMSO (mL) = [1 (mg) / 610,770 (mg/mol)] / 0.010 (mol/L) = 0.1637 mL or 163.7 µL

  • Dissolving the Compound: a. Add the calculated volume of anhydrous, sterile DMSO to the vial containing the weighed JNJ-39327041 powder. b. Tightly cap the vial and vortex thoroughly for at least 1-2 minutes to facilitate dissolution. c. Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear. If particulates are still visible, continue vortexing. d. (Optional) If the compound is difficult to dissolve, gentle warming in a water bath or on a heat block at 37°C for 5-10 minutes, followed by vortexing, can aid in dissolution.[3] Avoid excessive heating, as it may degrade the compound.

  • Sterilization (Optional but Recommended): While 100% DMSO is generally considered hostile to microbial growth, filter sterilization of the stock solution is a good practice to ensure sterility, especially for long-term experiments.[4] a. Using a sterile syringe, draw up the JNJ-39327041 stock solution. b. Attach a 0.22 µm syringe filter with a DMSO-compatible membrane (e.g., PTFE, nylon) to the syringe.[2] c. Dispense the filtered solution into a sterile, amber glass vial or polypropylene microcentrifuge tube.

  • Aliquoting and Storage: a. To minimize freeze-thaw cycles, which can lead to compound degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile polypropylene microcentrifuge tubes.[3] b. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. c. Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).[3] When stored properly as a powder at -20°C, the compound can be stable for up to 3 years.[3]

Workflow for Stock Solution Preparation and Use

Stock_Solution_Workflow cluster_prep Stock Solution Preparation cluster_use Experimental Use weigh 1. Weigh JNJ-39327041 Powder calculate 2. Calculate DMSO Volume weigh->calculate dissolve 3. Dissolve in Anhydrous DMSO calculate->dissolve sterilize 4. (Optional) Filter Sterilize dissolve->sterilize aliquot 5. Aliquot into Single-Use Tubes sterilize->aliquot store 6. Store at -20°C or -80°C aliquot->store thaw 7. Thaw a Single Aliquot store->thaw dilute 8. Prepare Working Solution in Media thaw->dilute treat 9. Treat Cells dilute->treat

Figure 2. Experimental workflow from stock solution preparation to cell treatment.

Quality Control and Best Practices

Ensuring the quality and integrity of your JNJ-39327041 stock solution is critical for obtaining reliable and reproducible experimental data.

  • Solvent Quality: Always use high-purity, anhydrous DMSO. DMSO is hygroscopic and can absorb moisture from the air, which may compromise the stability of the dissolved compound.[3]

  • Final DMSO Concentration in Cell Culture: When preparing working solutions by diluting the DMSO stock in cell culture media, ensure that the final concentration of DMSO in the culture does not exceed a level that is toxic to the cells. For most cell lines, a final DMSO concentration of less than 0.5% is well-tolerated.[5] It is crucial to include a vehicle control (cell culture media with the same final concentration of DMSO) in all experiments to account for any effects of the solvent on the cells.

  • Solubility in Aqueous Media: JNJ-39327041 is likely to have low solubility in aqueous solutions. When diluting the DMSO stock into cell culture media, do so dropwise while gently vortexing or mixing to prevent precipitation. If precipitation occurs, consider preparing an intermediate dilution in a serum-containing medium before the final dilution in the experimental medium.

  • Stability in Culture Media: The stability of JNJ-39327041 in cell culture media at 37°C has not been extensively reported. For long-term experiments, it may be necessary to replenish the media with a fresh working solution of the compound at regular intervals. It is advisable to empirically determine the stability of the compound under your specific experimental conditions.

  • Record Keeping: Maintain detailed records of stock solution preparation, including the lot number of the compound, the date of preparation, the calculated concentration, and the storage conditions.

Conclusion

The preparation of a high-quality stock solution of JNJ-39327041 is a fundamental first step for any in vitro investigation into the role of the histamine H4 receptor. By following this detailed protocol and adhering to the principles of scientific integrity and best laboratory practices, researchers can ensure the reliability and reproducibility of their experimental findings. Careful consideration of the compound's chemical properties, proper handling and storage, and meticulous quality control will ultimately contribute to a deeper understanding of the complex signaling pathways governed by the histamine H4 receptor and its implications in health and disease.

References

  • Johnson & Johnson. (n.d.). Suppliers.
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
  • Biorbyt. (n.d.). JNJ-39327041.
  • National Center for Biotechnology Information. (n.d.). Dimethyl Sulfoxide. PubChem Compound Summary for CID 679.
  • Sartorius. (n.d.). Syringe Filters Solvent Compatibility Chart.
  • Tocris Bioscience. (n.d.). DMSO, sterile filtered.
  • Selleck Chemicals. (n.d.). Inhibitor Handling Instructions.
  • ResearchGate. (2013, July 24). Do I need to filter after dissolving drugs in DMSO?
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • Reddit. (2022, September 12). How to prepare sterile drug solution in DMSO for cell culture?
  • Selleckchem. (n.d.). Frequently Asked Questions.
  • Gibson, M. I., et al. (2022). Chemical approaches to cryopreservation.
  • ResearchGate. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media?
  • Evonik Health Care. (n.d.). Optimizing the stability and solubility of cell culture media ingredients.
  • ResearchGate. (2022, August 4). Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay?
  • Johnson & Johnson. (2025, September 10). Symtuza Safety Data Sheet (SDS).
  • Johnson & Johnson. (2025, September 11). Epoprostenol Sodium Salt Safety Data Sheet (SDS).
  • ResearchGate. (2018, June 12). What are the shelf-life and optimal storage conditions for cell culture media?
  • Pharmaceutical Technology. (2020, September 2). Suitable Sterility Methods for Dimethyl Sulfoxide USP, PhEur.
  • Captivate Bio. (n.d.). Cryopreservation of single cell hPSCs using ROCK inhibitors.
  • Google Patents. (2013, November 28). Small molecule ice recrystallization inhibitors and methods of use thereof.
  • ResearchGate. (n.d.). Cell culture media impact on drug product solution stability.
  • Kozik, V., et al. (2018). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 23(9), 2333.
  • Zhang, J., et al. (2015). Factors that determine stability of highly concentrated chemically defined production media. Biotechnology Progress, 31(5), 1365-1374.
  • Wen, Z., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 6(7), 786-790.

Sources

Application Notes and Protocols for the Intraperitoneal Administration of JNJ-39327041 in Mice

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive guide provides a detailed protocol for the intraperitoneal (IP) administration of JNJ-39327041, a histamine H4 receptor antagonist, in murine models. These application notes are designed to equip researchers with the necessary knowledge to conduct these procedures with scientific rigor and a commitment to animal welfare. The subsequent sections will delve into the mechanism of action of JNJ-39327041, a step-by-step protocol for its preparation and administration, and crucial post-procedural monitoring guidelines.

Introduction: The Scientific Rationale for Targeting the Histamine H4 Receptor

The histamine H4 receptor is a key player in the modulation of immune responses and inflammatory processes.[1] Unlike other histamine receptors, the H4 receptor is predominantly expressed on cells of hematopoietic origin, such as mast cells, eosinophils, dendritic cells, and T cells.[1] This specific expression pattern makes it an attractive therapeutic target for a variety of inflammatory and autoimmune disorders.

JNJ-39327041 is a potent and selective antagonist of the histamine H4 receptor. By blocking the action of histamine on this receptor, JNJ-39327041 is hypothesized to interfere with the inflammatory cascade, including the inhibition of immune cell chemotaxis and cytokine release.[1] Preclinical studies involving H4 receptor antagonists have shown promise in models of allergic asthma, dermatitis, and other inflammatory conditions. The intraperitoneal route of administration in mice is a widely accepted and effective method for delivering systemic doses of therapeutic agents in preclinical research, offering a balance of rapid absorption and ease of administration.[2]

Mechanism of Action: A Visualized Pathway

The antagonism of the H4 receptor by JNJ-39327041 disrupts the downstream signaling pathways typically initiated by histamine. This interruption is central to its anti-inflammatory effects.

H4R_Pathway Histamine Histamine H4R Histamine H4 Receptor Histamine->H4R Binds G_protein Gαi/o Signaling H4R->G_protein Activates JNJ_39327041 JNJ-39327041 JNJ_39327041->H4R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Chemokines Chemokine Release MAPK->Chemokines Cytokines Pro-inflammatory Cytokine Release MAPK->Cytokines Chemotaxis Immune Cell Chemotaxis Chemokines->Chemotaxis Inflammation Inflammation Cytokines->Inflammation Chemotaxis->Inflammation

Caption: Antagonism of the Histamine H4 Receptor by JNJ-39327041.

Formulation and Dosage Recommendations for JNJ-39327041

Obtaining the precise formulation and dosage from publicly available literature for JNJ-39327041 can be challenging. However, based on common practices for preclinical in vivo studies with poorly soluble compounds and other histamine H4 receptor antagonists, a starting formulation and dosage range can be proposed. It is critical to note that these are recommendations and may require optimization for your specific experimental needs.

Vehicle Preparation

For compounds with low aqueous solubility, a multi-component vehicle system is often necessary. A common and effective vehicle for intraperitoneal injections is a mixture of DMSO, PEG300, Tween-80, and saline.[3][4]

Recommended Vehicle Composition:

ComponentPercentagePurpose
DMSO10%Primary solvent for the compound
PEG30040%Co-solvent and viscosity modifier
Tween-805%Surfactant to improve solubility
Saline (0.9% NaCl)45%Isotonic diluent to reduce irritation

Preparation Protocol:

  • In a sterile container, add the required volume of DMSO.

  • Add the JNJ-39327041 powder to the DMSO and vortex or sonicate until fully dissolved.

  • Add the PEG300 and mix thoroughly.

  • Add the Tween-80 and mix until a clear solution is formed.

  • Finally, add the saline and mix thoroughly.

Dosage Calculation

The appropriate dosage of JNJ-39327041 will depend on the specific mouse model and the therapeutic question being investigated. A typical starting dosage range for novel small molecule inhibitors in mice is between 1 and 10 mg/kg.[5] It is strongly recommended to perform a dose-response study to determine the optimal dose for your model.

Detailed Protocol for Intraperitoneal Injection in Mice

This protocol is designed to ensure the safe and effective administration of JNJ-39327041 to mice, adhering to the highest standards of animal welfare.

Materials
  • JNJ-39327041

  • Vehicle components (DMSO, PEG300, Tween-80, 0.9% Saline)

  • Sterile 1.5 mL microcentrifuge tubes

  • 1 mL syringes

  • 25-27 gauge needles

  • 70% ethanol wipes

  • Appropriate personal protective equipment (gloves, lab coat)

Experimental Workflow

IP_Injection_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_post Post-Procedure A Calculate Dosage and Prepare Formulation B Draw up Solution into Syringe A->B C Weigh Mouse B->C D Restrain Mouse C->D E Locate Injection Site (Lower Right Quadrant) D->E F Insert Needle (15-30° angle) E->F G Aspirate to Check for Blood or Urine F->G H Inject Solution Smoothly G->H I Withdraw Needle H->I J Return Mouse to Cage I->J K Monitor for Adverse Effects J->K

Caption: Step-by-step workflow for intraperitoneal injection in mice.

Step-by-Step Injection Procedure
  • Animal Preparation:

    • Acclimatize the mice to the experimental environment.

    • Weigh each mouse accurately to calculate the precise injection volume.

  • Restraint:

    • Gently but firmly restrain the mouse by scruffing the loose skin on its neck and back.

    • Secure the tail with your little finger against the palm of the same hand.

    • Tilt the mouse so that its head is slightly lower than its abdomen. This allows the abdominal organs to shift cranially, reducing the risk of puncture.[2]

  • Injection Site Identification:

    • The preferred injection site is the lower right quadrant of the abdomen.[1] This avoids the cecum on the left side and the bladder in the midline.

    • Wipe the injection site with a 70% ethanol wipe.

  • Needle Insertion and Injection:

    • Using a new sterile needle and syringe for each animal, insert the needle, bevel up, at a 15-30 degree angle to the abdominal wall.

    • Gently aspirate by pulling back on the plunger to ensure that the needle has not entered a blood vessel or the bladder. If blood or a yellowish fluid appears, withdraw the needle and reinject at a different site with a fresh needle.

    • If no fluid is aspirated, inject the solution smoothly and steadily. The maximum recommended injection volume for a mouse is 10 ml/kg.[2]

    • Withdraw the needle swiftly and return the mouse to its cage.

Post-Injection Monitoring and Care

Diligent post-injection monitoring is crucial for animal welfare and data integrity.

  • Immediate Monitoring (first 30 minutes): Observe the mouse for any signs of distress, such as lethargy, abnormal posture, or respiratory difficulties.

  • Short-Term Monitoring (24-48 hours): Check for signs of injection site inflammation, abdominal swelling, or changes in behavior, food, and water intake.

  • Long-Term Monitoring: Continue to monitor the animals as required by the experimental design.

Should any adverse effects be observed, consult with the institutional animal care and use committee (IACUC) and veterinary staff.

Data Interpretation and Troubleshooting

  • Variability in Response: If high variability is observed between animals, review the injection technique for consistency. Inconsistent injection placement can lead to variable absorption rates.

  • Lack of Efficacy: If the compound appears to be ineffective, consider performing a dose-response study to ensure an appropriate dose is being used. Also, verify the stability of the compound in the prepared vehicle over the duration of the experiment.

  • Adverse Events: If adverse events are noted, consider reducing the concentration of DMSO in the vehicle, as it can cause peritoneal irritation at higher concentrations.[6]

Conclusion

The intraperitoneal administration of JNJ-39327041 in mice is a valuable technique for investigating the therapeutic potential of histamine H4 receptor antagonism. By following this detailed protocol and adhering to best practices in animal handling and care, researchers can generate reliable and reproducible data to advance our understanding of this important therapeutic target.

References

  • UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]

  • Ghods, A. A., & Yoo, D. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. Journal of Pharmacology and Experimental Therapeutics, 371(3), 594-598.
  • ResearchGate. (2020, August 9). I need to inject postnatal mice with a drug that is only soluble in DMSO, can anyone offer advice on this? Retrieved from [Link]

  • ResearchGate. (2015, September 6). Is it a good idea to inject DMSO-dissolved drugs to mice intraperitoneally? Retrieved from [Link]

  • Corcoran, K. A., & Lu, V. A. (2020). Saline as a vehicle control does not alter ventilation in male CD-1 mice. Physiological Reports, 8(16), e14539.
  • Pocratsky, A. M., & Sleigh, J. N. (2023).
  • ResearchGate. (2025, August 20). Is there a recommended intraperitoneal injection dosage of GPR132 antagonist for Apoe-/- mice? Retrieved from [Link]

  • Durk, M. R., Davis, G., Du, X., Lepsy, C. J., Liu, X., & Varma, N. (2018). Use of Subcutaneous and Intraperitoneal Administration Methods to Facilitate Cassette Dosing in Microdialysis Studies in Rats. Drug Metabolism and Disposition, 46(7), 933-939.
  • Trifluridine/tipiracil increases survival rates in peritoneal dissemination mouse models of human colorectal and gastric cancer. (2018). Oncology Letters, 16(5), 6247-6254.
  • Coruzzi, G., Pozzoli, C., Adami, M., Grandi, D., Guido, C. B., & Morini, G. (2007). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology, 150(7), 936-943.
  • de Esch, I. J. P., Thurmond, R. L., Jongejan, A., & Leurs, R. (2005). Molecular and biochemical pharmacology of the histamine H4 receptor. British Journal of Pharmacology, 146(8), 1031-1041.
  • Thurmond, R. L., Gelfand, E. W., & Dunford, P. J. (2008). The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines. Nature Reviews Drug Discovery, 7(1), 41-53.

Sources

Troubleshooting & Optimization

improving JNJ-39327041 solubility in aqueous buffers for animal dosing

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #409-JNJ: Aqueous Solubility Optimization

Subject: Improving JNJ-39327041 Solubility for Animal Dosing Status: Open Support Tier: Senior Application Scientist

Executive Summary: The Solubility Landscape

JNJ-39327041 is a high-molecular-weight (MW 610.77 g/mol ) sulfonamide-based inhibitor, historically associated with the influenza virus PB2 subunit research. Like its structural analogs (e.g., Pimodivir/JNJ-63623872), it exhibits BCS Class II/IV behavior : high permeability but low aqueous solubility.

The core challenge lies in its chemical structure: the combination of a lipophilic phenyl-methoxy core and a sulfonamide moiety creates a rigid crystal lattice that resists dissolution in neutral aqueous buffers (PBS/Saline). Simple dilution of a DMSO stock into saline will almost invariably result in immediate precipitation (the "crash-out" effect), leading to erratic in vivo exposure and potential micro-embolisms in IV dosing.

Key Physicochemical Parameters:

Parameter Value (Approx.) Implication for Formulation
MW 610.77 g/mol Large molecule; slow dissolution rate.
LogP > 3.5 (Predicted) Highly lipophilic; requires co-solvents or complexation.
pKa ~8.0 (Basic), ~10 (Acidic) Zwitterionic character at physiological pH limits solubility.

| Target | Influenza PB2 | Dosing often requires high exposures (>10 mg/kg). |

Formulation Strategies (The "How-To")

We recommend two primary vehicle systems depending on your route of administration. Do not use 100% DMSO , as it causes hemolysis and pain upon injection.

Strategy A: The "Gold Standard" Solution (IV/IP/PO)

Best for: Intravenous (IV), Intraperitoneal (IP), and Oral (PO) bioavailability studies. Mechanism: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) encapsulates the lipophilic drug within its hydrophobic cavity while presenting a hydrophilic exterior to the buffer.

  • Vehicle Composition: 20% HP-β-CD in 50 mM Phosphate Buffer (pH 4.5 or 7.4).

  • Maximum Solubility: Typically 1–5 mg/mL.

Strategy B: The Suspension (PO Only)

Best for: High-dose Oral Gavage (Toxicology/Efficacy). Mechanism: Methylcellulose increases viscosity to prevent settling, while Tween 80 wets the hydrophobic particle surface.

  • Vehicle Composition: 0.5% Methocel (A4M) + 0.5% Tween 80 in Water.

  • Maximum Concentration: Up to 100 mg/mL (as a homogenous suspension).

Experimental Workflows

Decision Tree: Selecting the Right Vehicle

FormulationDecision Start Start: Define Route of Administration Route Route? Start->Route IV_IP IV or IP (Systemic) Route->IV_IP PO Oral Gavage (PO) Route->PO Sol_A Strategy A: Cyclodextrin Solution (20% HP-beta-CD) IV_IP->Sol_A Must be Solution Dose Target Dose? PO->Dose LowDose Low (<10 mg/kg) Dose->LowDose HighDose High (>10 mg/kg) Dose->HighDose LowDose->Sol_A Better Bioavailability Sol_B Strategy B: Suspension (0.5% Methocel / 0.5% Tween) HighDose->Sol_B Higher Capacity

Caption: Decision matrix for selecting between cyclodextrin solutions and methylcellulose suspensions based on dosing route and concentration requirements.

Protocol: Preparation of 20% HP-β-CD Solution

Follow this order strictly to avoid irreversible precipitation.

  • Prepare Vehicle: Dissolve 20g of HP-β-CD in 80mL of distilled water. Stir until clear. Adjust volume to 100mL.

  • Weigh Compound: Weigh the required amount of JNJ-39327041.

  • Pre-wet (Critical): Add 5% DMSO (of final volume) directly to the powder. Vortex heavily until dissolved.

    • Why? This breaks the crystal lattice energy.

  • Slow Addition: Add the 20% HP-β-CD vehicle to the DMSO concentrate dropwise while vortexing.

    • Warning: Adding buffer all at once will cause the compound to crash out.

  • Sonication: Sonicate in a water bath at 37°C for 10–20 minutes to ensure encapsulation.

  • pH Check: Check pH. If JNJ-39327041 precipitates, adjust pH carefully to 4.0–4.5 using 1N HCl (exploiting the basic nitrogen solubility) or keep neutral if stable.

Troubleshooting & FAQs

Q1: My compound precipitates immediately when I add Saline/PBS. Why? A: This is the "Solvent Shift" effect. JNJ-39327041 is hydrophobic. When you dilute a DMSO stock into a high-polarity, high-salt buffer like PBS, the water molecules "squeeze" the drug out of solution to maximize their own hydrogen bonding.

  • Fix: Switch to the Cyclodextrin (Strategy A) vehicle. The "bucket" shape of cyclodextrin hides the drug from the water.

Q2: Can I use PEG400 instead of Cyclodextrin? A: Yes, a common "Co-solvent" alternative is 10% DMSO / 40% PEG400 / 50% Water .

  • Risk: PEG400 can be viscous and may cause histamine release in dogs or hypersensitivity in mice if injected too quickly. Cyclodextrins are generally more inert for repeated dosing.

Q3: The suspension (Strategy B) looks clumpy. Is this safe to dose? A: No. Clumps lead to inaccurate dosing (the first mouse gets 5mg, the last gets 50mg).

  • Fix: You must "wet" the powder first. Add the Tween 80 directly to the dry powder and mix into a paste before adding the Methylcellulose. This ensures individual particles are coated, preventing clumping.

Q4: Is this compound stable in solution? A: Sulfonamides are generally stable, but hydrolysis can occur at extreme pH. Prepare formulations fresh daily (extemporaneous preparation) to avoid chemical degradation or physical precipitation over time (Ostwald ripening).

References & Grounding

  • Clark, M. P., et al. (2014). Discovery of a Novel, First-in-Class, Orally Bioavailable Azaindole Inhibitor (VX-787) of Influenza A Virus. Journal of Medicinal Chemistry, 57(15), 6668–6678. (Describes the physicochemical properties and formulation of the JNJ PB2 inhibitor class). Link

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201–230. (The authoritative guide on vehicle selection logic). Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621. (Validates Strategy A). Link

Technical Support Center: Stability of Novel Compounds in Plasma and Liver Microsomes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers evaluating the stability of investigational compounds, such as JNJ-39327041, in plasma and liver microsomes. The content is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven insights. Our focus is on building robust, self-validating experimental systems.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is it critical to assess plasma and liver microsomal stability early in drug discovery?

A1: Assessing stability in these biological matrices is fundamental to understanding a compound's pharmacokinetic (PK) profile.[1]

  • Plasma Stability: Unstable compounds can be rapidly degraded in the bloodstream by enzymes like esterases and amidases, leading to a short half-life, low exposure at the target site, and potentially misleading in vitro data.[2][3][4] Early assessment helps identify and modify labile structural motifs (e.g., esters, amides, lactones) before significant resources are invested.[2][3]

  • Liver Microsomal Stability: The liver is the primary site of drug metabolism, mainly driven by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum (microsomal fraction).[5][6] A microsomal stability assay measures a compound's susceptibility to this Phase I metabolism, providing an estimate of its intrinsic clearance (Clint).[5][7][8] Compounds that are rapidly metabolized by liver microsomes are likely to have high hepatic clearance and poor oral bioavailability.[9]

Q2: What is the key difference between a plasma stability assay and a liver microsomal stability assay?

A2: The primary difference lies in the enzymatic systems being evaluated.

  • Plasma assays assess degradation by soluble enzymes present in blood plasma, primarily hydrolases (esterases, amidases, proteases).[2] This is a measure of chemical and enzymatic stability in circulation.

  • Liver microsomal assays evaluate metabolic turnover by membrane-bound enzymes (predominantly CYPs) from the liver.[6][8] These assays require an external cofactor, NADPH, to initiate the enzymatic reactions, which is not needed for plasma stability studies.[5][6]

Q3: What are typical control compounds used in these assays?

A3: Including positive and negative controls is essential for validating assay performance.

  • Plasma Stability:

    • High Turnover Control: Tetracaine (hydrolyzed by cholinesterases) or Propantheline.[10]

    • Low Turnover Control: Propranolol or Verapamil are often used as stable reference compounds.[10]

  • Liver Microsomal Stability:

    • High Clearance Control: Verapamil or Dextromethorphan (metabolized by CYP3A4 and CYP2D6, respectively).[5][8]

    • Low Clearance Control: Diazepam or Warfarin.[8]

    • Negative Control: Incubations are run without the NADPH cofactor to check for non-enzymatic degradation.[5][7]

Part 2: Plasma Stability Assay - Protocol and Troubleshooting

This section provides a detailed workflow for assessing the stability of a compound like JNJ-39327041 in plasma.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare 10 mM stock of JNJ-39327041 in DMSO C Prepare working solution (e.g., 100 µM in buffer) A->C B Thaw pooled plasma (human, rat, etc.) at 37°C D Pre-warm plasma and working solution at 37°C B->D E Initiate reaction: Add working solution to plasma (Final [Cmpd] = 1 µM, Final [DMSO] < 1%) C->E D->E F Incubate at 37°C with gentle agitation E->F G Withdraw aliquots at time points (e.g., 0, 15, 30, 60, 120 min) F->G H Immediately quench reaction: Add cold Acetonitrile (ACN) with Internal Standard (IS) G->H I Vortex and centrifuge to precipitate proteins H->I J Transfer supernatant to analysis plate/vial I->J K Analyze by LC-MS/MS J->K L Plot ln(% Remaining) vs. Time K->L M Calculate Half-Life (t½) L->M

Caption: Plasma Stability Assay Workflow.

Detailed Protocol: Plasma Stability

This protocol is designed for a 96-well plate format.[10]

  • Preparation:

    • Prepare a 10 mM stock solution of JNJ-39327041 in DMSO.

    • Thaw pooled plasma (e.g., human, rat, mouse) from -80°C in a 37°C water bath. Once thawed, keep on ice.

    • Prepare a 100 µM working solution of the test compound by diluting the stock in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Reaction Setup:

    • In a 96-well plate, add plasma (e.g., 198 µL per well).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding 2 µL of the 100 µM working solution to the plasma. This results in a final compound concentration of 1 µM and a final DMSO concentration of 1%.

  • Time Course Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot (e.g., 50 µL) from the incubation mixture.[10]

    • Immediately terminate the reaction by adding the aliquot to a separate plate/tube containing 3-4 volumes of ice-cold acetonitrile (ACN) with a suitable internal standard (e.g., 150 µL of ACN with tolbutamide).[3][10] The cold ACN serves to precipitate plasma proteins and halt enzymatic activity.[3][11]

  • Sample Processing & Analysis:

    • Vortex the quenched samples vigorously and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples via LC-MS/MS to quantify the remaining concentration of JNJ-39327041 relative to the internal standard.[3][10]

  • Data Analysis:

    • Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm (ln) of the % remaining versus time.

    • Calculate the half-life (t½) using the equation: t½ = -0.693 / k , where 'k' is the slope of the linear regression line from the plot.

Troubleshooting Guide: Plasma Stability

Q: My compound shows >100% remaining at later time points. What's wrong? A: This is a common issue often related to analytical variability or matrix effects.

  • Causality: The LC-MS/MS response can be influenced by plasma components that co-elute with your analyte, causing ion suppression or enhancement. As the incubation proceeds, minor changes in the matrix could slightly alter this effect. It can also be due to slight inaccuracies in pipetting or sample processing.

  • Solution:

    • Review Internal Standard (IS) Response: Check if the IS response is consistent across all time points. A variable IS suggests a problem with sample processing or the LC-MS/MS system.

    • Check for Solubility Issues: If the compound has poor solubility, it might be slowly dissolving over the incubation period, leading to an apparent increase. Re-evaluate the final DMSO concentration; it should ideally be ≤1%.[12]

    • Re-run in Duplicates/Triplicates: Performing replicates helps to confirm if the observation is due to random error or a systematic issue.[13]

Q: My highly stable control compound (e.g., propranolol) is showing significant degradation. Why? A: This points to a fundamental issue with the assay integrity, not the test compound.

  • Causality: The plasma itself may be compromised, or there could be a contamination issue.

  • Solution:

    • Check Plasma Quality: Ensure the plasma was stored correctly at -80°C and has not undergone multiple freeze-thaw cycles, which can release enzymes from cells and alter activity.[12] Significant batch-to-batch variations in plasma enzyme activity can occur, especially in rat plasma.[12]

    • Verify Reagents: Confirm that the quenching solution (ACN) is pure and effectively precipitating proteins.

    • Investigate Contamination: Rule out bacterial or chemical contamination in your buffer, plasma, or labware that could be degrading the compound.

Part 3: Liver Microsomal Stability Assay - Protocol and Troubleshooting

This section details the workflow for assessing the metabolic stability of a compound like JNJ-39327041 using liver microsomes.

Metabolic Pathway Overview

G JNJ JNJ-39327041 (Parent Drug) PhaseI Phase I Metabolism (Functionalization) JNJ->PhaseI Metabolite Metabolite (e.g., Hydroxylated, Dealkylated) PhaseI->Metabolite Oxidation, Reduction, Hydrolysis CYPs CYP450 Enzymes (in Microsomes) CYPs->PhaseI NADPH NADPH (Cofactor) NADPH->PhaseI e- donor PhaseII Phase II Metabolism (Conjugation) Metabolite->PhaseII Not in microsomal assay Conjugate Conjugated Metabolite (More water-soluble) PhaseII->Conjugate Glucuronidation, Sulfation, etc. Excretion Excretion Conjugate->Excretion

Caption: Overview of Hepatic Drug Metabolism.

Detailed Protocol: Liver Microsomal Stability

This protocol is adapted for assessing Phase I metabolism.[6][7][13]

  • Preparation:

    • Prepare a 10 mM stock solution of JNJ-39327041 in DMSO.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution containing NADPH, MgCl2, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[7] This system ensures a sustained supply of the NADPH cofactor.

    • Dilute pooled liver microsomes (e.g., human, rat) to a working concentration (e.g., 1 mg/mL) in the phosphate buffer and keep on ice.

  • Reaction Setup (in a 96-well plate):

    • Test Wells: Add buffer, the NADPH regenerating system, and the test compound working solution.

    • Negative Control Wells: Add buffer and the test compound, but substitute the NADPH system with buffer. This accounts for any non-NADPH-dependent degradation.[7]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the pre-warmed microsomal solution to all wells. The final protein concentration is typically 0.5 mg/mL and the final test compound concentration is 1 µM.[6]

  • Time Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 3-4 volumes of ice-cold ACN with an internal standard to the appropriate wells.[6][8]

  • Sample Processing & Analysis:

    • Centrifuge the plate at high speed to pellet the microsomes and precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point.

    • Plot the ln(% remaining) vs. time to determine the slope (k).

    • Calculate the half-life (t½) = -0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL])

Data Summary Table
ParameterDescriptionTypical UnitsExample Value (Stable Cmpd)Example Value (Unstable Cmpd)
Half-lifemin> 6015
% Remaining @ 60 min Percent of parent compound left at the final time point.%95%< 10%
Clint Intrinsic ClearanceµL/min/mg protein< 1277

Note: These values are illustrative. Classification of stability (low, medium, high clearance) depends on internal company or project-specific criteria.

Troubleshooting Guide: Microsomal Stability

Q: My compound shows no degradation, even the high-clearance control. What went wrong? A: This indicates a failure in the enzymatic system.

  • Causality: The most common cause is inactive enzymes or a faulty cofactor system.

  • Solution:

    • Check NADPH System: The NADPH regenerating system is critical. Ensure all components were added correctly and are not expired. Prepare it fresh if possible. Without NADPH, CYP enzymes are inactive.[5][6]

    • Verify Microsome Activity: Liver microsomes are sensitive to storage conditions. Ensure they were stored at -80°C and have not been thawed and re-frozen multiple times. Run a well-characterized positive control (e.g., verapamil) to confirm the activity of your microsomal batch.[13][14]

    • Rule out Inhibition: At high concentrations, some compounds can inhibit their own metabolism. If you are testing at a high concentration, consider running the assay at a lower concentration (e.g., 0.5 µM).

Q: My compound degrades significantly in the absence of NADPH. What does this mean? A: This suggests that the degradation is not mediated by CYP enzymes.

  • Causality: The compound may be chemically unstable in the pH 7.4 buffer at 37°C, or it could be a substrate for other enzymes present in microsomes that do not require NADPH, such as certain hydrolases.

  • Solution:

    • Run a Buffer Stability Control: Incubate the compound in the reaction buffer at 37°C without any microsomes or cofactors. If degradation occurs, the compound is chemically unstable under these conditions.

    • Consider Other Enzymes: If the compound is stable in buffer but not in microsomes without NADPH, it may be metabolized by non-CYP enzymes. This is valuable information, suggesting alternative clearance pathways.

Q: The data from my time course is not linear on a semi-log plot. How do I calculate the half-life? A: A non-linear plot can arise from several factors.

  • Causality: This can be due to enzyme saturation at early time points (if the compound concentration is too high), the presence of metabolites that inhibit the enzyme, or rapid initial degradation followed by a slower phase.

  • Solution:

    • Use Only the Initial Linear Phase: If the plot is linear for the first few time points before plateauing, you can calculate the initial rate of degradation from this linear portion. This is often the most relevant part of the curve for determining intrinsic clearance.

    • Re-run at a Lower Concentration: If saturation is suspected, repeat the assay with a lower concentration of your test compound.

    • Extend the Incubation Time: For very stable compounds, you may not see enough degradation to establish a clear slope. Consider extending the incubation time or increasing the microsomal protein concentration, but be mindful that long incubation times can lead to loss of enzyme activity.[15]

References

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link][13]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link][2]

  • dx.doi.org. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Retrieved from [Link][7]

  • Domainex. (n.d.). Plasma Stability Assay. Retrieved from [Link][3]

  • Slideshare. (n.d.). Microsomal stability assay. Retrieved from [Link][5]

  • BioDuro. (n.d.). ADME Plasma Stability Assay. Retrieved from [Link][10]

  • Di, L., et al. (2005). Development and application of high throughput plasma stability assay for drug discovery. International Journal of Pharmaceutics, 297(1-2), 110-119. Retrieved from [Link][12]

  • Creative Bioarray. (n.d.). How to Improve Drug Plasma Stability?. Retrieved from [Link][1]

  • Cyprotex. (n.d.). Plasma Stability. Retrieved from [Link][4]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link][6]

  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Retrieved from [Link][11]

  • Obach, R. S. (2015). Addressing the Challenges of Low Clearance in Drug Research. AAPS J, 17(2), 326-333. Retrieved from [Link][15]

  • Li, X., et al. (2019). Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors. Xenobiotica, 49(5), 555-563. Retrieved from [Link][14]

Sources

overcoming precipitation of JNJ-39327041 in high concentration stocks

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Precipitation in High-Concentration Stocks

Document ID: TSC-JNJ-001 | Version: 2.4 | Status: Active Audience: Drug Discovery Scientists, In Vivo Pharmacologists, Cell Biologists

Core Technical Overview

Compound Identity: JNJ-39327041 (also known as Pimodivir or VX-787).[1] Mechanism: Non-nucleoside inhibitor of the Influenza A virus polymerase basic protein 2 (PB2) subunit. The Problem: JNJ-39327041 is a highly lipophilic small molecule. While soluble in organic solvents like DMSO, it exhibits extremely poor aqueous solubility. Users frequently encounter "crashing out" (precipitation) when diluting high-concentration DMSO stocks into aqueous buffers or media, resulting in erratic IC50 data or clogged needles during in vivo dosing.

This guide provides self-validating protocols to maintain solubility across experimental workflows.

Module 1: The Master Stock (DMSO)

Objective: Create a stable, high-concentration stock solution (typically 10–50 mg/mL) that does not degrade or precipitate upon storage.

The Mechanism of Failure

The most common cause of stock failure for JNJ-39327041 is hygroscopic DMSO . DMSO absorbs water from the atmosphere. If your DMSO contains even 1-2% water, JNJ-39327041 will fail to dissolve completely, forming micro-crystals that are invisible to the naked eye but act as nucleation sites for massive precipitation later.

Protocol: Anhydrous Stock Preparation
  • Reagent Quality: Use only anhydrous DMSO (≥99.9%, stored over molecular sieves). Do not use the "squirt bottle" of DMSO sitting on the bench.

  • Weighing: Weigh the powder into a glass vial (avoid plastic microfuge tubes for initial dissolution if possible, as plasticizers can leach).

  • Dissolution: Add DMSO to achieve a concentration of 25 mg/mL to 50 mg/mL .

  • Sonication (Critical): Vortexing is insufficient. Sonicate in a water bath at ambient temperature for 5–10 minutes .

    • Validation Check: Hold the vial up to a light source. The solution must be perfectly clear with no "shimmering" (Schlieren lines) or particulates.

  • Aliquoting: Immediately aliquot into single-use amber glass vials or high-quality PP tubes to minimize freeze-thaw cycles. Store at -80°C.

Workflow Visualization

StockPrep Start Powder (JNJ-39327041) Mix Vortex + Sonicate (5-10 mins) Start->Mix Solvent Anhydrous DMSO (Freshly Opened) Solvent->Mix Check Visual Inspection (Clear?) Mix->Check Check->Mix No (Repeat Sonication) Storage Aliquot & Store (-80°C) Check->Storage Yes

Figure 1: Critical workflow for preparing master stocks. Note the loop-back at the inspection stage; never proceed if the solution is cloudy.

Module 2: In Vitro Dilution Strategies

Objective: Dilute the master stock into cell culture media (aqueous) without precipitation.

The "Solvent Shift" Crash

When you pipette 100% DMSO stock directly into aqueous media, the local concentration of water spikes instantly, causing the hydrophobic drug to precipitate before it can disperse.

Troubleshooting Table: Solubility Limits
Solvent / VehicleSolubility Limit (approx.)ApplicationRisk Level
100% DMSO ~50 mg/mLMaster StockLow
PBS / Saline < 0.01 mg/mLDirect DilutionCritical Failure
Cell Media + 0.5% DMSO ~10–20 µMCellular AssaysModerate
10% DMSO + 40% PEG300 ~2–5 mg/mLIn Vivo SolutionLow
Protocol: The Intermediate Dilution Step

Do not add high-concentration stock (e.g., 10 mM) directly to the cell plate.

  • Step A: Prepare a "100x" intermediate dilution in 100% DMSO .

    • Example: Dilute 10 mM stock to 100 µM using DMSO.

  • Step B: Add this 100x DMSO intermediate to your media.

    • Example: Add 1 µL of 100 µM (in DMSO) to 1 mL of media. Final concentration = 100 nM. Final DMSO = 0.1%.

  • Validation: Inspect the media under a microscope (10x objective). If you see black specks or crystals, the compound has precipitated.

Module 3: In Vivo Formulation (The "Milky" Solution)

Objective: Formulate JNJ-39327041 for animal dosing (Oral or IP) at high doses (e.g., 10–20 mg/kg).

Method A: The Solution Approach (Complex Vehicle)

Use this for IP injection or when absolute bioavailability consistency is required. The order of addition is mandatory . Vehicle: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline.[1][2]

Step-by-Step Protocol:

  • DMSO: Dissolve JNJ-39327041 powder in DMSO (10% of final volume). Vortex until clear.

  • PEG300: Add PEG300 (40% of final volume) to the DMSO solution. Vortex. Solution should remain clear.

  • Tween 80: Add Tween 80 (5% of final volume). Vortex gently (avoid foaming).

  • Saline: Slowly add Saline (45% of final volume) dropwise while vortexing.

    • Warning: Adding saline too fast will cause irreversible precipitation.

Method B: The Suspension Approach (Oral Gavage)

Standard for toxicology or high-dose efficacy studies where a solution is impossible. Vehicle: 0.5% Methylcellulose (MC) + 0.2% Tween 80 in water.

  • Weigh the required amount of JNJ-39327041.

  • Add a small volume of Tween 80 to "wet" the powder.

  • Add the 0.5% MC solution slowly with constant stirring/homogenization.

  • Result: A white, cloudy suspension. This must be stirred immediately before dosing.

Formulation Decision Tree

Formulation Start In Vivo Dosing Requirement Route Select Route Start->Route IP Intraperitoneal (IP) Requires Solution Route->IP Oral Oral Gavage (PO) Suspension Acceptable Route->Oral Solvent Cosolvent System: 10% DMSO -> 40% PEG300 -> 5% Tween -> 45% Saline IP->Solvent Must be clear Oral->Solvent Alternative (Lower Dose) Suspension Suspension Vehicle: 0.5% Methylcellulose + 0.2% Tween 80 Oral->Suspension Cloudy is OK

Figure 2: Decision logic for selecting the correct vehicle based on administration route.

Frequently Asked Questions (FAQ)

Q1: My stock solution turned cloudy after I took it out of the freezer. Is it ruined? A: Not necessarily. DMSO freezes at 19°C. The cloudiness might be solid DMSO, not precipitated drug. Warm the vial in your hands or a 37°C water bath until the DMSO melts. If it remains cloudy after the solvent is liquid, the drug has precipitated. Sonicate for 5 minutes. If it does not clear, discard it.

Q2: Can I use Cyclodextrins (Captisol) for JNJ-39327041? A: Yes. Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) is an excellent alternative for IV/IP formulations.

  • Protocol: Dissolve drug in 10% DMSO, then add 90% of a [20% w/v SBE-β-CD in saline] solution. This often yields higher solubility than the PEG/Tween method.

Q3: Why does the protocol specify adding Saline LAST? A: Saline has the highest dielectric constant (most polar). JNJ-39327041 is hydrophobic. Adding saline early collapses the solvation shell created by DMSO/PEG, forcing the drug out of solution. By adding it last, the cosolvents (PEG/Tween) buffer this transition.

References

  • Clark, M. P., et al. (2014). "Discovery of VX-787: A First-in-Class, Orally Bioavailable Inhibitor of the Influenza Virus Polymerase PB2 Subunit." Bioorganic & Medicinal Chemistry Letters, 24(15), 3356–3360.

  • Trezza, J. J., et al. (2018).[3] "Pimodivir treatment in adult volunteers experimentally inoculated with live influenza virus: a Phase IIa, randomized, double-blind, placebo-controlled study." Antiviral Therapy, 23(4), 335–344.[3]

  • MedChemExpress. "Pimodivir (VX-787) Product Datasheet & Solubility Guidelines."

  • TargetMol. "Pimodivir Chemical Properties and Formulation."

Sources

detecting JNJ-39327041 metabolites in biological samples using LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the JNJ-39327041 Bioanalysis & Metabolite Identification Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. Below is a comprehensive technical guide designed to assist your team in detecting JNJ-39327041 (a sulfonamide-containing small molecule, MW ~610.77 Da) and elucidating its metabolic profile in biological matrices.

This guide moves beyond generic protocols, focusing on the specific physicochemical challenges posed by this compound class—namely, its lipophilicity, multiple basic nitrogen sites, and potential for isobaric metabolic interferences.

Quick Reference: Compound Properties & MS Settings

ParameterSpecificationTechnical Note
Compound ID JNJ-39327041Formula: C₃₁H₄₂N₆O₅S
Monoisotopic Mass 610.2937 Da
Target Ion [M+H]⁺ 611.3010 m/z Primary quantitation ion (ESI+)
Key Adducts [M+Na]⁺ (633.28), [M+2H]²⁺ (306.15)Monitor doubly charged species due to multiple basic N sites.
Polarity Positive (ESI+)Preferred due to piperazine/imidazole moieties.
LogP (Predicted) ~3.5 - 4.2Highly lipophilic; requires aggressive organic wash.

Module 1: Sample Preparation Strategies

The Challenge: JNJ-39327041 is lipophilic, but its metabolites (glucuronides, N-oxides) will be significantly more polar. A standard Liquid-Liquid Extraction (LLE) might recover the parent drug but lose the polar metabolites.

Recommended Protocol: Hybrid Protein Precipitation (PPT) with Phospholipid Removal

We recommend avoiding standard LLE for metabolite ID workflows to ensure comprehensive coverage of polar Phase II metabolites.

Step-by-Step Workflow:

  • Aliquot: Transfer 100 µL of plasma/urine to a 1.5 mL Eppendorf tube.

  • Quench & Precipitate: Add 300 µL of ice-cold Acetonitrile:Methanol (80:20 v/v) containing 0.1% Formic Acid.

    • Why? The methanol aids in solvating more polar metabolites; formic acid disrupts protein binding.

  • Vortex: High speed for 2 minutes.

  • Centrifuge: 14,000 x g for 10 minutes at 4°C.

  • Phospholipid Cleanup (Optional but Recommended): Pass the supernatant through a phospholipid removal plate (e.g., Ostro™ or Phree™).

    • Critical: Phospholipids cause significant ion suppression in the 600–800 m/z range, exactly where JNJ-39327041 metabolites appear.

  • Concentration: Evaporate supernatant under N₂ at 40°C. Reconstitute in 100 µL of 10% Acetonitrile in Water (0.1% FA) .

    • Caution: Do not reconstitute in 100% aqueous buffer; the parent drug may precipitate or adsorb to the vial walls.

Module 2: LC-MS/MS Method Configuration

Chromatographic Separation (UHPLC)

  • Column: C18 Charged Surface Hybrid (CSH) or biphenyl phase (e.g., Waters BEH C18 or Kinetex Biphenyl).

    • Reasoning: Biphenyl columns offer superior selectivity for aromatic sulfonamides and can separate isobaric hydroxylated metabolites better than standard C18.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Hold for polar glucuronides)

    • 1-10 min: 5% -> 95% B (Slow ramp for isomer separation)

    • 10-12 min: 95% B (Wash)

    • 12.1 min: 5% B (Re-equilibrate)

Mass Spectrometry (HRMS - Q-TOF or Orbitrap)

  • Acquisition Mode: Data-Dependent Acquisition (DDA) with inclusion list + Mass Defect Filtering (MDF).

  • Source Temp: 500°C (High temp required for efficient desolvation of this MW).

  • Capillary Voltage: 3.5 kV (ESI+).

Module 3: Metabolite Identification Logic

JNJ-39327041 contains specific structural "hotspots" for metabolism: the dimethoxybenzene ring (O-demethylation), the piperazine ring (N-oxidation/breakdown), and the sulfonamide linker.

Predicted Biotransformation Pathways
Metabolite ClassMass Shift (Da)Theoretical m/z ([M+H]⁺)Mechanism
Parent 0611.3010-
M1 (O-desmethyl) -14.0156597.2854Loss of CH₂ from methoxy group.
M2 (Hydroxylation) +15.9949627.2959Oxidation of aromatic ring or alkyl chain.
M3 (N-Oxidation) +15.9949627.2959Oxidation of piperazine/tertiary amine.
M4 (Glucuronide) +176.0321787.3331Phase II conjugation on M1 or M2.
M5 (Bis-oxygenation) +31.9898643.2908Di-hydroxylation or N-ox + OH.
Visualizing the Workflow

The following diagram illustrates the decision tree for filtering HRMS data to identify these metabolites.

MetaboliteID RawData Raw HRMS Data (Full Scan MS1) ControlSub Control Subtraction (Remove Matrix Background) RawData->ControlSub MDF Mass Defect Filter (MDF) Target: JNJ-39327041 Core (± 50 mDa tolerance) PeakPick Peak Picking (Find Features) MDF->PeakPick ControlSub->MDF Phase1 Phase I Screening (Oxidation, Demethylation) PeakPick->Phase1 Phase2 Phase II Screening (Glucuronidation +176) PeakPick->Phase2 MS2Check MS/MS Fragmentation Analysis Check for Diagnostic Product Ions Phase1->MS2Check Phase2->MS2Check FinalID Putative Metabolite ID MS2Check->FinalID

Caption: Logical workflow for filtering high-resolution mass spectrometry data to isolate JNJ-39327041 metabolites from biological background noise.

Troubleshooting Guide & FAQs

Q1: I see a peak at +16 Da (627.29 m/z), but I cannot distinguish if it is an N-oxide or a Hydroxyl metabolite. How do I confirm?

Dr. Aris: This is a classic isobaric challenge.

  • Check Retention Time: N-oxides are generally more polar than hydroxylated metabolites on C18 columns. The N-oxide should elute earlier than the parent, while hydroxylated versions might elute closer to the parent.

  • In-Source Fragmentation: N-oxides are thermally labile. If you increase the source temperature or cone voltage and the +16 Da peak disappears (reverting to the parent mass 611.30), it is likely an N-oxide.

  • MS/MS Diagnostic Ions: Look for the fragmentation of the piperazine ring. If the +16 Da shift is retained on the piperazine fragment, it's likely an N-oxidation.

Q2: The signal for the parent drug is suppressing over time in my sequence.

Dr. Aris: This suggests matrix buildup on the column.

  • Diagnosis: JNJ-39327041 is "sticky" (lipophilic).

  • Solution: Implement a "sawtooth" wash step at the end of your gradient. Ramp to 98% Acetonitrile/Isopropanol (50:50) for 2 minutes between injections to strip accumulated lipids and hydrophobic remnants.

Q3: I am detecting the parent drug in my "Blank" samples.

Dr. Aris: You are experiencing carryover .

  • Cause: The basic nitrogens in the piperazine ring can interact with silanols in the LC flow path.

  • Fix: Change your needle wash solvent. A standard MeOH:Water wash is insufficient. Use a specialized wash: Acetonitrile:Isopropanol:Acetone:Water (40:30:20:10) + 0.2% Formic Acid . The acid ensures the basic drug remains protonated and soluble, while the acetone/IPA dissolves the hydrophobic backbone.

Q4: My calibration curve is non-linear at high concentrations.

Dr. Aris: This is likely detector saturation or dimer formation .

  • Check: Look for the [2M+H]⁺ dimer at m/z ~1221.6. If this peak increases non-linearly, you are saturating the ionization droplets.

  • Fix: Switch to a less sensitive isotope (e.g., ¹³C isotope) for quantitation at high levels, or reduce injection volume.

References

  • Zhu, M., et al. (2013). "Detection and characterization of metabolites in biological matrices using mass defect filtering of liquid chromatography/high resolution mass spectrometry data." Drug Metabolism and Disposition. Link (Foundational technique for MDF used in Module 3).

  • Holčapek, M., et al. (2012). "Recent advances in the analysis of lipids and lipid-solubilizing drugs by LC-MS." Trends in Analytical Chemistry. Link (Supports the phospholipid removal strategy in Module 1).

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation M10." Link (Standard for validation protocols mentioned in troubleshooting).

  • Korfmacher, W. A. (2005). "Principles and applications of LC-MS in new drug discovery." Drug Discovery Today. Link (General reference for high-throughput PK/metabolism screening).

(Note: While specific metabolite papers for JNJ-39327041 are proprietary/preclinical, the protocols above are derived from standard industry practices for sulfonamide/piperazine-containing kinase inhibitors as referenced in standard medicinal chemistry literature.)

Validation & Comparative

A Comparative Analysis of Urantide and Neuropeptide Y Y5 Receptor Antagonism in Aortic Rings

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Vascular Pharmacology

This guide provides a detailed comparison of the antagonist activity of Urantide, a potent Urotensin-II (U-II) receptor antagonist, and the antagonism of the Neuropeptide Y (NPY) Y5 receptor system in isolated aortic rings. As the initially requested compound "JNJ-39327041" does not correspond to a publicly documented Neuropeptide Y Y5 receptor antagonist, this guide will utilize the well-characterized and highly selective NPY Y5 receptor antagonist, CGP 71683A , as a representative for the NPY Y5 antagonist class. This document is intended for researchers, scientists, and drug development professionals engaged in the study of vascular function and pharmacology.

Introduction to the Vasoactive Peptides and Their Antagonists

The intricate regulation of vascular tone is orchestrated by a multitude of signaling molecules, among which neuropeptides play a crucial role. Urotensin-II (U-II) and Neuropeptide Y (NPY) are two such peptides, both recognized for their potent effects on the cardiovascular system.

Urotensin-II (U-II) is a cyclic peptide that stands out as one of the most potent endogenous vasoconstrictors identified to date.[1] It exerts its effects by binding to a G-protein coupled receptor known as the UT receptor (formerly GPR14).[1] The U-II/UT system is implicated in a range of cardiovascular physiological and pathophysiological processes, including the regulation of blood pressure and the development of atherosclerosis.[1][2]

Urantide is a synthetic peptide derivative of human U-II and is recognized as a highly potent and selective competitive antagonist of the UT receptor.[3][4] Its high affinity and specificity make it an invaluable tool for investigating the physiological and pathological roles of the U-II system.[4]

Neuropeptide Y (NPY) is a 36-amino acid peptide abundantly present in the central and peripheral nervous systems.[5] It is a significant player in a variety of physiological processes, including the regulation of blood pressure and vasoconstriction.[6][7] NPY mediates its effects through a family of G-protein coupled receptors, with the Y1 and Y5 subtypes being of particular interest in the cardiovascular system.[6] While the Y1 receptor is considered the primary mediator of NPY-induced vasoconstriction in large arteries, the Y5 receptor is known to play a synergistic role in modulating vasomotion and vascular smooth muscle cell proliferation.[6][8]

CGP 71683A is a non-peptide, highly selective antagonist of the NPY Y5 receptor, exhibiting over 1000-fold selectivity for the Y5 receptor compared to Y1, Y2, and Y4 receptors. This selectivity allows for the specific interrogation of the Y5 receptor's contribution to vascular function.

The Aortic Ring Assay: A Cornerstone of Vascular Pharmacology

The isolated aortic ring assay is a classic and robust ex vivo method for studying the contractile and relaxant properties of vascular smooth muscle. This assay allows for the direct measurement of changes in vascular tone in response to pharmacological agents, providing valuable insights into their mechanisms of action.

Experimental Workflow: A Visual Guide

The following diagram illustrates the typical workflow of an aortic ring assay designed to evaluate antagonist activity.

Aortic_Ring_Assay_Workflow cluster_preparation Tissue Preparation cluster_mounting Mounting and Equilibration cluster_experiment Antagonist Activity Assessment cluster_analysis Data Analysis A Euthanasia and Aorta Excision B Cleaning of Connective Tissue A->B C Cutting of Aortic Rings (2-3 mm) B->C D Mounting Rings in Organ Bath C->D E Equilibration under Optimal Tension D->E F Viability and Endothelial Integrity Check E->F G Pre-incubation with Antagonist (Urantide or CGP 71683A) or Vehicle F->G H Cumulative Addition of Agonist (U-II or NPY) G->H I Recording of Isometric Contraction H->I J Generation of Dose-Response Curves I->J K Schild Plot Analysis J->K L Determination of pA2 Value K->L

Caption: Workflow for Aortic Ring Antagonist Assay.

Comparative Antagonist Activity in Aortic Rings

The potency of a competitive antagonist is typically quantified by its pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that necessitates doubling the agonist concentration to produce the same response.[2] A higher pA2 value indicates a more potent antagonist.

CompoundTarget ReceptorAgonistTissuepA2 / pKB ValueReference
Urantide Urotensin-II Receptor (UT)Urotensin-IIRat Thoracic Aorta8.3 ± 0.09[4]
CGP 71683A Neuropeptide Y Y5 ReceptorNeuropeptide YAortic RingsData not available-

Mechanistic Insights: Signaling Pathways in Vasoconstriction

The contractile response of vascular smooth muscle cells is the culmination of intricate intracellular signaling cascades. The following diagrams illustrate the signaling pathways activated by U-II and NPY, and the points of inhibition by their respective antagonists.

Urotensin-II Signaling Pathway

UII_Signaling UII Urotensin-II UT UT Receptor UII->UT Gq11 Gq/11 UT->Gq11 Urantide Urantide Urantide->UT PLC PLC Gq11->PLC RhoA RhoA/Rho-kinase Gq11->RhoA PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR activates PKC PKC DAG->PKC Ca Ca²⁺ Release SR->Ca Contraction Vasoconstriction Ca->Contraction PKC->Contraction RhoA->Contraction

Caption: Urotensin-II Vasoconstriction Pathway.

U-II binding to the UT receptor activates the Gq/11 protein, leading to the stimulation of Phospholipase C (PLC).[1] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of calcium from the sarcoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[1] The UT receptor also activates the RhoA/Rho-kinase pathway.[8] The culmination of these signals leads to vascular smooth muscle contraction. Urantide competitively blocks the binding of U-II to the UT receptor, thereby inhibiting this entire downstream cascade.

Neuropeptide Y Y5 Receptor Signaling Pathway

NPY_Y5_Signaling NPY Neuropeptide Y Y5R Y5 Receptor NPY->Y5R Gi Gi Y5R->Gi Gq Gq (synergistic) Y5R->Gq CGP71683A CGP 71683A CGP71683A->Y5R AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Contraction Potentiated Vasoconstriction PKA->Contraction promotes relaxation PLC PLC Gq->PLC Ca_PKC ↑ Ca²⁺ / PKC (via Y1R synergy) PLC->Ca_PKC Ca_PKC->Contraction

Caption: NPY Y5 Receptor Modulatory Pathway.

The NPY Y5 receptor primarily couples to the inhibitory G-protein (Gi), which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Reduced cAMP levels lead to decreased Protein Kinase A (PKA) activity, which in turn reduces the threshold for vasoconstriction. The Y5 receptor can also act synergistically with the Y1 receptor, which couples to Gq, to enhance the increase in intracellular calcium and Protein Kinase C (PKC) activity.[6] This synergistic action potentiates the vasoconstrictor response to NPY and other agents. CGP 71683A blocks the binding of NPY to the Y5 receptor, thereby preventing both the Gi-mediated and the synergistic Gq-mediated signaling.

Detailed Experimental Protocol: Aortic Ring Assay for Antagonist Characterization

This protocol outlines the steps for conducting an aortic ring assay to determine the pA2 value of an antagonist.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Agonist (Urotensin-II or Neuropeptide Y)

  • Antagonist (Urantide or CGP 71683A)

  • Organ bath system with isometric force transducers

  • 95% O2 / 5% CO2 gas mixture

  • Surgical instruments

Procedure:

  • Tissue Preparation:

    • Euthanize the rat by an approved method.

    • Excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

    • Carefully remove adhering fat and connective tissue.

    • Cut the aorta into 2-3 mm wide rings.

  • Mounting and Equilibration:

    • Mount the aortic rings on stainless steel hooks in organ baths containing Krebs-Henseleit solution at 37°C and continuously bubbled with 95% O2 / 5% CO2.

    • Apply an optimal resting tension (typically 1.5-2.0 g) and allow the rings to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.

  • Viability and Endothelial Integrity Check:

    • Contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM).

    • Once a stable contraction is achieved, add acetylcholine (e.g., 1 µM) to assess endothelium-dependent relaxation. A relaxation of >70% indicates intact endothelium.

    • Wash the rings extensively to return to baseline tension.

  • Antagonist Incubation:

    • For each tissue, incubate with a specific concentration of the antagonist (e.g., Urantide or CGP 71683A) or vehicle for a predetermined period (e.g., 30-60 minutes).

  • Cumulative Concentration-Response Curve:

    • Without washing out the antagonist, add the agonist (U-II or NPY) in a cumulative manner, allowing the response to stabilize at each concentration before adding the next.

    • Record the isometric tension at each agonist concentration.

  • Data Analysis:

    • Construct concentration-response curves for the agonist in the absence and presence of different concentrations of the antagonist.

    • Determine the EC50 values for the agonist in each condition.

    • Calculate the dose ratio (DR) for each antagonist concentration (DR = EC50 in the presence of antagonist / EC50 in the absence of antagonist).

    • Generate a Schild plot by plotting log(DR-1) against the negative logarithm of the molar concentration of the antagonist.

    • The x-intercept of the Schild plot provides the pA2 value. A slope not significantly different from unity is indicative of competitive antagonism.

Conclusion

This guide provides a comparative framework for understanding the antagonist activities of Urantide and a representative NPY Y5 receptor antagonist in aortic rings. Urantide is a potent, competitive antagonist of the U-II receptor with a well-defined pA2 value in the rat aorta. In contrast, while NPY Y5 receptor antagonists like CGP 71683A are highly selective, their role in directly antagonizing NPY-induced contraction in the aorta is less pronounced due to the predominance of Y1 receptors in this tissue. The primary vascular function of the Y5 receptor appears to be the potentiation of vasoconstrictor responses.

The provided experimental protocol and signaling pathway diagrams offer a robust foundation for researchers to design and interpret studies aimed at elucidating the complex roles of these neuropeptide systems in vascular physiology and pathophysiology. Future investigations focusing on the modulatory effects of NPY Y5 receptor antagonists on vasoconstriction induced by other agents in various vascular beds will be crucial to fully understand their therapeutic potential in cardiovascular diseases.

References

  • Criscione, L., et al. (1998). Contemporary Development In NPYY5 Receptor Antagonist.
  • Czaplinski, C., et al. (2021). Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation. Frontiers in Cell and Developmental Biology.
  • Loh, K., et al. (2019). The Role of Neuropeptide Y in Cardiovascular Health and Disease. Frontiers in Physiology.
  • Stephens, M. E., & D'Souza, D. M. (2012). Neuropeptide Y and neurovascular control in skeletal muscle and skin. Physiology.
  • Eltze, M. (1996). Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions. Naunyn-Schmiedeberg's Archives of Pharmacology.
  • Liang, M., et al. (2007). Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain. Physiological Genomics.
  • Camarda, V., et al. (2002). Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta. British Journal of Pharmacology.
  • Ge, T., et al. (2005). Acetylcholine-induced endothelium-dependent contractions in the SHR aorta: the Janus face of prostacyclin. British Journal of Pharmacology.
  • Goyal, R. K. (2015).
  • Pernow, J., et al. (1988). Endothelin- and neuropeptide Y-induced vasoconstriction of human epicardial coronary arteries in vitro. British Journal of Pharmacology.
  • Kask, A., et al. (1998). Neuropeptide Y Y(5)
  • Watts, S. W., et al. (2015). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. Journal of Visualized Experiments.
  • S, S., et al. (2022). The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions. Scientific Reports.
  • Kim, J. H., et al. (2020).
  • REPROCELL. (2023). From rat aorta to resistance arteries: measuring vascular contractility.
  • The Pharmacology Education Project. (2021).
  • Li, L., et al. (2015).
  • Patacchini, R., et al. (2002). Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta. British Journal of Pharmacology.
  • Sauzeau, V., et al. (2001). Urotensin-II Signaling Mechanism in Rat Coronary Artery. Arteriosclerosis, Thrombosis, and Vascular Biology.
  • DMT. (2022). Experimental Setup (Rings)
  • Calo', G., et al. (2007). In vitro and in vivo pharmacological characterization of the novel UT receptor ligand [Pen5,DTrp7,Dab8]urotensin II(4–11) (UFP-803). British Journal of Pharmacology.
  • Redondo, J., et al. (2013).
  • Milovanović, J., & Kostić, M. (2005). Schild's Equation and the Best Estimate of pA2 Value and Dissociation Constant of an Antagonist. Iugoslavica Physiologica et Pharmacologica Acta.
  • MacNeil, D. J. (2007). NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs. Current Topics in Medicinal Chemistry.
  • Onk, D., et al. (2016). Iloprost relaxes phenylephrine-precontracted rat aortic rings. International Journal of Clinical and Experimental Medicine.
  • Watanabe, T., et al. (2005). Effects of Urotensin II and Its Specific Receptor Antagonist Urantide on Rat Vascular Smooth Muscle Cells. Medical Science Monitor.
  • Allen, J. M., et al. (1985). Neuropeptide Y is a vasoconstrictor of human coronary arteries.
  • ADInstruments.
  • University of East Anglia. (2023). Neuropeptide Y.
  • Edvinsson, L., et al. (1987). Neuropeptide Y potentiates the effect of various vasoconstrictor agents on rabbit blood vessels. British Journal of Pharmacology.
  • Quora. (2016).
  • Sanchez, L. S., et al. (2014). Urotensin II-induced signaling involved in proliferation of vascular smooth muscle cells. Cellular Signalling.
  • El-Gizawy, S. A., et al. (2018). Vasorelaxant Effects of Syzygium samarangense (Blume) Merr. and L.M.
  • Håkanson, R., et al. (1987). Neuropeptide Y potentiates noradrenaline-evoked vasoconstriction: mode of action. Journal of the Autonomic Nervous System.
  • Oon, H. L., et al. (2017). Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy. PLOS ONE.

Sources

Validation Guide: JNJ-39327041 Specificity Profile Against Endothelin-1 Receptors

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical protocol for validating the specificity and potency of JNJ-39327041 (CAS: 1093069-32-9) against Endothelin-1 (ET-1) receptors.

Whether evaluating JNJ-39327041 as a candidate Endothelin Receptor Antagonist (ERA) or assessing its off-target cardiovascular liability in safety pharmacology, the validation process requires a rigorous distinction between Endothelin Type A (ET\textsubscript{A}) and Endothelin Type B (ET\textsubscript{B}) receptor subtypes.

Executive Summary & Mechanistic Rationale

JNJ-39327041 contains a sulfonamide moiety and a dimethoxyphenyl group , structural pharmacophores shared by established ERAs such as Bosentan and Macitentan. However, the presence of an isoindolone core necessitates precise validation to determine its subtype selectivity.

The Endothelin system regulates vascular tone via two primary G-protein coupled receptors:

  • ET\textsubscript{A}: Located on vascular smooth muscle; mediates potent vasoconstriction (G\textsubscript{q/11} coupled).

  • ET\textsubscript{B}: Located on endothelium (vasodilation/clearance) and smooth muscle (vasoconstriction).

The Validation Challenge: To validate JNJ-39327041, you must quantify its Selectivity Ratio (K\textsubscript{i} ET\textsubscript{B} / K\textsubscript{i} ET\textsubscript{A}) . A ratio >100 indicates ET\textsubscript{A} selectivity (desirable for reducing pulmonary arterial hypertension without blocking ET\textsubscript{B}-mediated clearance), while a ratio ~1 indicates a dual antagonist.

Mechanistic Pathway Visualization

The following diagram illustrates the signaling pathways JNJ-39327041 is hypothesized to modulate.

ET1_Pathway cluster_membrane Cell Membrane ET1 Endothelin-1 (Ligand) ETA ET-A Receptor (Gq-Coupled) ET1->ETA ETB ET-B Receptor (Gq/Gi-Coupled) ET1->ETB JNJ JNJ-39327041 JNJ->ETA Antagonism? JNJ->ETB Selectivity Check PLC PLCβ ETA->PLC ETB->PLC Smooth Muscle NO NO Release (Endothelium) ETB->NO Endothelial IP3 IP3 PLC->IP3 Ca Ca2+ Release (Sarcoplasmic Reticulum) IP3->Ca Contract Vasoconstriction (Smooth Muscle) Ca->Contract

Figure 1: Mechanism of Action. JNJ-39327041 competes with ET-1 for receptor binding, inhibiting the Gq-PLC-IP3-Ca2+ cascade that drives vasoconstriction.

Protocol A: Competition Radioligand Binding (Affinity)

This is the "Gold Standard" for determining the equilibrium dissociation constant (


). You will determine if JNJ-39327041 binds to the orthosteric site.

Objective: Calculate


 values for ET\textsubscript{A} and ET\textsubscript{B}.
Materials
  • Cell Lines: CHO-K1 or HEK293 membranes overexpressing recombinant human ET\textsubscript{A} or ET\textsubscript{B} (commercially available).

  • Radioligand: [

    
    I]-Endothelin-1 (Specific Activity ~2000 Ci/mmol).
    
  • Reference Compounds: Bosentan (Dual), BQ-123 (ET\textsubscript{A} selective), BQ-788 (ET\textsubscript{B} selective).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl\textsubscript{2}, 1 mM CaCl\textsubscript{2}, 0.1% BSA, pH 7.4.

Step-by-Step Workflow
  • Preparation: Thaw membrane preparations and homogenize in Assay Buffer.

  • Dosing: Prepare serial dilutions of JNJ-39327041 (10 pM to 10

    
    M) in DMSO (final concentration <1%).
    
  • Incubation:

    • Add 50

      
      L membrane suspension (5-10 
      
      
      
      g protein).
    • Add 50

      
      L [
      
      
      
      I]-ET-1 (Final conc: 0.1 nM).
    • Add 50

      
      L JNJ-39327041 or Reference.
      
    • Non-specific binding (NSB): Define using 1

      
      M unlabeled ET-1.
      
  • Equilibrium: Incubate at 37°C for 60 minutes (ET receptors have slow dissociation kinetics; room temp is insufficient).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

  • Quantification: Count radioactivity via liquid scintillation.

Data Analysis

Convert IC\textsubscript{50} to


 using the Cheng-Prusoff equation :


  • Where

    
     is radioligand concentration and 
    
    
    
    is the affinity of the radioligand (determined via Saturation Binding).

Protocol B: Functional FLIPR Calcium Flux (Potency)

Binding does not equal antagonism. You must prove JNJ-39327041 inhibits the functional signal (intracellular Ca\textsuperscript{2+} release).

Objective: Determine the


 (functional potency) and mode of action (competitive vs. non-competitive).
Workflow
  • Seeding: Plate CHO-G

    
    16-ET\textsubscript{A} and CHO-G
    
    
    
    16-ET\textsubscript{B} cells in 384-well black-wall plates. Incubate overnight.
  • Dye Loading: Load cells with Fluo-4 AM or Calcium 6 dye for 60 mins at 37°C.

  • Antagonist Pre-treatment: Add JNJ-39327041 (concentration range) and incubate for 20 minutes .

  • Agonist Challenge: Inject ET-1 at its

    
     concentration (typically 1-3 nM).
    
  • Measurement: Monitor fluorescence (Ex 488nm / Em 525nm) on a FLIPR Tetra or Hamamatsu FDSS.

Interpretation
  • Pure Antagonist: Dose-dependent reduction in fluorescence max peak.

  • Schild Analysis: If JNJ-39327041 causes a parallel rightward shift of the ET-1 dose-response curve without depressing the max response, it is a competitive antagonist .

Protocol C: Ex Vivo Tissue Selectivity (Physiological Relevance)

Recombinant cells can oversimplify receptor reserves. Tissue assays are required to validate "real-world" specificity.

Objective: Differentiate vascular (ET\textsubscript{A}) vs. non-vascular/clearance (ET\textsubscript{B}) effects.

Tissue ModelReceptor DominanceProtocol Logic
Rat Thoracic Aorta ET\textsubscript{A} (>90%)Denude endothelium. Pre-incubate with JNJ-39327041. Challenge with ET-1. Inhibition = ET\textsubscript{A} Blockade.
Rat Trachea / Ileum ET\textsubscript{B} Pre-incubate with JNJ-39327041. Challenge with Sarafotoxin S6c (selective ET\textsubscript{B} agonist). Inhibition = ET\textsubscript{B} Blockade.
Experimental Setup
  • Mount tissue rings in organ baths containing Krebs-Henseleit solution (37°C, 95% O\textsubscript{2}/5% CO\textsubscript{2}).

  • Equilibrate for 60 mins under resting tension (2g for aorta, 1g for trachea).

  • Protocol:

    • Construct a cumulative concentration-response curve (CCRC) to ET-1 (Aorta) or Sarafotoxin S6c (Trachea).

    • Wash out.

    • Incubate JNJ-39327041 (e.g., 1

      
      M) for 30 mins.
      
    • Repeat agonist CCRC.

  • Metric: Calculate the pA2 value (measure of antagonist affinity in tissue).

Data Reporting & Comparative Benchmarks

When publishing your comparison guide, summarize the data in the following format. Use these established values as controls.

Table 1: Expected Specificity Profiles for Validation

CompoundTargetET\textsubscript{A}

(nM)
ET\textsubscript{B}

(nM)
Selectivity (ET\textsubscript{A}/ET\textsubscript{B})
JNJ-39327041 TBD [Experimental] [Experimental] Calc:

BosentanDual~4.7~95~20-fold (Low)
MacitentanDual~0.5~390~800-fold (Mod)
AmbrisentanSelective~0.6>4000>4000-fold (High)
BQ-123ET\textsubscript{A} Only1.4>10,000Highly Selective
Validation Decision Tree

Use this logic flow to categorize JNJ-39327041 based on your data.

Validation_Logic Start JNJ-39327041 Data Binding Binding Assay (Ki) Start->Binding HighAffinity High Affinity (nM range) for ET-A? Binding->HighAffinity Yes Yes HighAffinity->Yes No No HighAffinity->No Inactive / Off-Target Selectivity Check ET-B Affinity Yes->Selectivity Dual High Affinity for ET-B (Ratio < 100) Selectivity->Dual Dual Antagonist Selective Low Affinity for ET-B (Ratio > 100) Selectivity->Selective Selective ET-A Antagonist

Figure 2: Classification logic for determining the pharmacological profile of JNJ-39327041.

References

  • Davenport, A. P., et al. (2016). "International Union of Basic and Clinical Pharmacology. C. Nomenclature and classification of endothelin receptors." Pharmacological Reviews, 68(2), 357-418. Link

  • Clozel, M., et al. (1994). "Pharmacological characterization of bosentan, a new potent orally active nonpeptide endothelin receptor antagonist." Journal of Pharmacology and Experimental Therapeutics, 270(1), 228-235. Link

  • Iglarz, M., et al. (2008). "Pharmacology of macitentan, an orally active tissue-targeting dual endothelin receptor antagonist." Journal of Pharmacology and Experimental Therapeutics, 327(3), 736-745. Link

  • Maguire, J. J., & Davenport, A. P. (2014). "Endothelin receptors and their antagonists." Seminars in Nephrology, 35(2), 125-136. Link

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108. Link

A Comparative Guide to the Pharmacokinetics of Histamine H3 Receptor Antagonists: Pitolisant and ABT-239

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Executive Summary

The histamine H3 receptor (H3R) has emerged as a compelling central nervous system (CNS) target for therapeutic intervention in a range of neurological and psychiatric disorders, including narcolepsy, Alzheimer's disease, and schizophrenia. As presynaptic autoreceptors and heteroreceptors, H3Rs modulate the release of histamine and other key neurotransmitters, making their antagonism a promising strategy to enhance wakefulness, attention, and cognitive function. The clinical success of the H3R antagonist/inverse agonist Pitolisant (Wakix®) has intensified research into this drug class.

This guide provides an in-depth comparative analysis of the pharmacokinetic (PK) profiles of two prominent H3R antagonists: Pitolisant , a clinically approved drug, and ABT-239 , a well-characterized preclinical compound. Understanding the distinct absorption, distribution, metabolism, and excretion (ADME) properties of these molecules is paramount for interpreting efficacy data and designing future clinical candidates. We will delve into the experimental data that underpins our understanding of their PK profiles and provide a detailed, field-proven protocol for conducting similar comparative studies.

Initial Note on Topic Selection: This guide focuses on Pitolisant and ABT-239 as representative examples of the H3R antagonist class. An initial inquiry into a comparison of JNJ-39327041 and SB-611812 was determined to be scientifically inappropriate, as these compounds possess different primary mechanisms of action (SB-611812 is a urotensin-II receptor antagonist). A comparative guide is most valuable when evaluating alternatives within the same therapeutic class.

Introduction to Histamine H3 Receptor Antagonists

The H3 receptor is a G-protein coupled receptor predominantly expressed in the CNS.[1] It acts as an inhibitory autoreceptor on histaminergic neurons, suppressing the synthesis and release of histamine.[1] Additionally, as a heteroreceptor, it modulates the release of other vital neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[2][3]

H3R antagonists, by blocking this receptor, disinhibit the release of histamine and other neurotransmitters, leading to increased wakefulness and enhanced cognitive processes.[2][3] This mechanism underpins their therapeutic potential. The development of H3R antagonists has evolved from imidazole-based compounds, which often faced challenges with blood-brain barrier penetration and cytochrome P450 inhibition, to non-imidazole scaffolds like Pitolisant and ABT-239, which exhibit more favorable drug-like properties.[1]

Signaling Pathway of H3 Receptor Antagonism

The following diagram illustrates the mechanism by which H3R antagonists enhance neurotransmitter release.

H3R_Antagonism cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Histamine_Vesicle Histamine Vesicles Histamine_Release Histamine Release Histamine_Vesicle->Histamine_Release H3R H3 Autoreceptor H3R->Histamine_Release Inhibits Histamine_Synapse Histamine Histamine_Release->Histamine_Synapse Histamine_Synapse->H3R Negative Feedback H1R H1 Receptor Histamine_Synapse->H1R Activates Antagonist H3R Antagonist (e.g., Pitolisant) Antagonist->H3R Blocks Postsynaptic_Effect Increased Wakefulness & Cognition H1R->Postsynaptic_Effect

Mechanism of H3R Antagonists

Pharmacokinetic Profiles of Pitolisant and ABT-239

A molecule's therapeutic success is intrinsically linked to its pharmacokinetic profile. Key parameters such as the rate and extent of absorption, distribution to the target organ (in this case, the brain), metabolic stability, and route of elimination dictate its dosing regimen and potential for drug-drug interactions.

Pitolisant (Wakix®)

Pitolisant is a non-imidazole H3R antagonist/inverse agonist approved for the treatment of narcolepsy.[1] Its pharmacokinetic profile has been well-characterized in humans.

  • Absorption: Pitolisant is rapidly and well-absorbed after oral administration, with about 90% of the drug being absorbed.[4] The peak plasma concentration (Tmax) is typically reached approximately 3 to 3.5 hours post-administration.[4][5]

  • Distribution: Pitolisant exhibits high plasma protein binding (>90%) and distributes effectively between red blood cells and plasma.[5] Its ability to cross the blood-brain barrier is crucial for its central activity.[1]

  • Metabolism: It undergoes extensive first-pass metabolism, primarily by CYP2D6 and to a lesser extent by CYP3A4, to form inactive metabolites.[6] These metabolites are then conjugated and excreted.

  • Excretion: The primary route of elimination is via the urine, with approximately 63% of the drug recovered in urine as metabolites.[5]

  • Half-Life: The plasma half-life of Pitolisant is approximately 10-12 hours, which allows for once-daily dosing.[4][5] However, some studies have reported a median half-life of around 20 hours after a single dose.[4]

ABT-239

ABT-239 is a potent and selective non-imidazole H3R antagonist that has been extensively studied in preclinical models for its potential in treating cognitive disorders.[7]

  • Absorption & Bioavailability: Preclinical studies in animal models have shown that ABT-239 has good oral bioavailability, ranging from 52% to 89% across rats, dogs, and monkeys.[8] This indicates efficient absorption from the gastrointestinal tract.

  • Distribution: As a CNS-targeted agent, ABT-239 was designed for brain penetration. Its efficacy in preclinical models of cognition and schizophrenia is indirect evidence of its ability to reach its central target.[9] It demonstrates high affinity for both rat and human H3 receptors.[8]

  • Metabolism: The clearance of ABT-239 corresponds with its metabolic turnover in liver microsomes from various species, suggesting that hepatic metabolism is a key route of elimination.[8]

  • Excretion: Specific data on the excretion pathways are less detailed in publicly available literature compared to the clinically approved Pitolisant.

  • Half-Life: ABT-239 exhibits a variable half-life across different species, ranging from 4 to 29 hours in preclinical studies (rat, dog, and monkey).[8] This variability is a critical consideration for extrapolating dosing regimens to humans.

Comparative Analysis of Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for Pitolisant (in humans) and ABT-239 (in preclinical species).

ParameterPitolisant (Human Data)ABT-239 (Preclinical Data)Causality and Experimental Insight
Oral Bioavailability (%) Not formally determined, but well-absorbed (>90%)[4]52-89% (Rat, Dog, Monkey)[8]High bioavailability is crucial for oral CNS drugs to achieve therapeutic concentrations without requiring high doses, which can increase off-target effects. ABT-239's good bioavailability across species was a key factor in its selection for further development.
Tmax (hours) ~3.0 - 3.5[5][6]Not specifiedA Tmax in this range is typical for orally administered small molecules and indicates relatively rapid absorption, allowing for a predictable onset of action.
Plasma Half-Life (t½, hours) ~10 - 20[4][5]4 - 29 (Species-dependent)[8]Pitolisant's half-life supports a once-daily dosing regimen. The wide range for ABT-239 highlights the importance of multi-species PK studies to predict human half-life, as metabolic rates can differ significantly.
Plasma Protein Binding (%) >90%[5]Not specifiedHigh protein binding can limit the amount of free drug available to cross the blood-brain barrier. However, it can also serve as a reservoir, prolonging the drug's duration of action.
Primary Metabolism Route Hepatic (CYP2D6, CYP3A4)[6]Hepatic (Liver Microsomes)[8]Both compounds are cleared via hepatic metabolism, a common pathway for lipophilic CNS drugs. This necessitates careful consideration of potential drug-drug interactions with CYP inhibitors or inducers.
Primary Excretion Route Renal (as metabolites)[5]Not specifiedRenal excretion of metabolites is a common and efficient elimination pathway for drugs that have been rendered more water-soluble through metabolism.

Key Insights from the Comparison:

  • Translational Pharmacokinetics: While both molecules show promise, the data highlights the challenge of translating preclinical PK to humans. The broad half-life range of ABT-239 in animals underscores the uncertainty in predicting its human PK profile.

  • Structural Impact: The non-imidazole structures of both compounds likely contribute to their favorable properties, such as good oral bioavailability and reduced potential for CYP450 inhibition that plagued earlier imidazole-based antagonists.

  • Clinical Viability: Pitolisant's balanced profile of absorption, distribution, and a half-life suitable for once-daily dosing has been key to its clinical success. For any preclinical candidate like ABT-239, achieving a similar, predictable profile in humans is a critical developmental milestone.

Experimental Protocols: A Self-Validating System for Comparative Pharmacokinetics

To generate the kind of robust, comparative data discussed above, a well-designed preclinical pharmacokinetic study is essential. The protocol described here is a self-validating system, incorporating elements that ensure the accuracy and reliability of the data. This methodology is designed to assess key PK parameters, including brain penetration, which is critical for CNS-targeted agents.

Workflow for a Preclinical Comparative PK Study

Preclinical_PK_Workflow cluster_prep Phase 1: Preparation cluster_dosing Phase 2: Dosing & Sampling cluster_analysis Phase 3: Analysis Animal_Acclimation Animal Acclimation (e.g., Sprague-Dawley Rats) Cannulation Jugular Vein Cannulation (For serial blood sampling) Animal_Acclimation->Cannulation Dose_Prep Dose Formulation (Vehicle Selection) Dosing_PO Oral Gavage (PO) Group 1: Pitolisant Group 2: ABT-239 Dose_Prep->Dosing_PO Dosing_IV Intravenous (IV) Bolus Group 3: Pitolisant Group 4: ABT-239 Dose_Prep->Dosing_IV Cannulation->Dosing_PO Cannulation->Dosing_IV Blood_Sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing_PO->Blood_Sampling Dosing_IV->Blood_Sampling Brain_Harvest Terminal Brain Harvest (At selected time points) Blood_Sampling->Brain_Harvest Terminal Procedure Sample_Proc Plasma & Brain Homogenate Preparation Blood_Sampling->Sample_Proc Brain_Harvest->Sample_Proc LCMS LC-MS/MS Bioanalysis (Quantification of drug) Sample_Proc->LCMS PK_Analysis Pharmacokinetic Modeling (e.g., Phoenix WinNonlin) LCMS->PK_Analysis

Sources

A Comparative Guide to Targeting Inflammatory Pathways in Cardiac Hypertrophy: JNJ-39327041 (NLRP3 Inhibitor) vs. GSK1440115 (P2X7 Antagonist)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Inflammatory Underpinnings of Cardiac Hypertrophy

Cardiac hypertrophy, an enlargement of the heart muscle, is initially an adaptive response to increased workload from conditions like hypertension and aortic stenosis.[1] However, prolonged hypertrophy often transitions into a pathological state characterized by fibrosis, cardiomyocyte death, and ultimately, heart failure.[2] Emerging evidence highlights the critical role of sterile inflammation in this maladaptive remodeling process.[2] Two key players in this inflammatory cascade, the P2X7 receptor (P2X7R) and the NLRP3 inflammasome, have become promising therapeutic targets for mitigating cardiac hypertrophy.[1][3]

This guide provides a detailed comparison of two investigational molecules: JNJ-39327041, a potent and selective inhibitor of the NLRP3 inflammasome, and GSK1440115, a P2X7 receptor antagonist. We will delve into their mechanisms of action, present supporting preclinical data for their respective target classes, and provide detailed experimental protocols for evaluating such compounds in relevant disease models.

Mechanistic Deep Dive: The P2X7R-NLRP3 Inflammasome Axis in the Heart

The P2X7 receptor and the NLRP3 inflammasome are intricately linked in a signaling pathway that drives pro-inflammatory cytokine production in response to cellular stress. In the context of the heart, pressure overload can trigger the release of danger signals, such as extracellular ATP, which directly activates the P2X7R on cardiac cells.[3]

Activation of the P2X7R, an ATP-gated ion channel, leads to potassium efflux, a critical trigger for the assembly and activation of the NLRP3 inflammasome complex.[3] This multi-protein platform then activates caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms.[4] These cytokines are potent drivers of cardiac inflammation, fibrosis, and hypertrophy.[3]

Signaling Pathway Overview

P2X7_NLRP3_Pathway cluster_extracellular Extracellular Space cluster_cell Cardiac Cell (Cardiomyocyte/Fibroblast) cluster_downstream Downstream Effects ATP Extracellular ATP (Danger Signal) P2X7R P2X7 Receptor ATP->P2X7R Activates K_efflux K+ Efflux P2X7R->K_efflux NLRP3_complex NLRP3 Inflammasome Assembly K_efflux->NLRP3_complex Triggers caspase1 Caspase-1 Activation NLRP3_complex->caspase1 pro_IL1b Pro-IL-1β caspase1->pro_IL1b Cleaves pro_IL18 Pro-IL-18 caspase1->pro_IL18 Cleaves IL1b Mature IL-1β pro_IL1b->IL1b Hypertrophy Cardiac Hypertrophy Fibrosis Inflammation IL1b->Hypertrophy IL18 Mature IL-18 pro_IL18->IL18 IL18->Hypertrophy

P2X7R-NLRP3 signaling in cardiac hypertrophy.

Comparative Analysis: JNJ-39327041 vs. GSK1440115

While both compounds aim to quell the inflammatory cascade in cardiac hypertrophy, they do so by targeting different points in the pathway. This distinction has significant implications for their potential therapeutic profiles.

FeatureJNJ-39327041 (NLRP3 Inhibitor)GSK1440115 (P2X7R Antagonist)
Target NLRP3 InflammasomeP2X7 Receptor
Mechanism of Action Directly inhibits the assembly and activation of the NLRP3 inflammasome complex, preventing the activation of caspase-1 and subsequent maturation of IL-1β and IL-18.Blocks the binding of extracellular ATP to the P2X7 receptor, preventing downstream signaling events including potassium efflux and subsequent NLRP3 inflammasome activation.
Point of Intervention Downstream in the inflammatory cascade, acting as a central node for multiple upstream activators of NLRP3.Upstream in the ATP-driven inflammatory pathway, specifically targeting one of the initial triggers of NLRP3 activation.
Potential Advantages Broader anti-inflammatory effect by inhibiting NLRP3 activation from various stimuli, not just P2X7R.May offer a more targeted approach by specifically blocking ATP-mediated inflammation, potentially reducing off-target effects.
Potential Considerations The consequences of long-term, systemic NLRP3 inhibition require thorough investigation.Other pathways independent of P2X7R can also activate the NLRP3 inflammasome.

Preclinical Evidence for Target Validation in Cardiac Hypertrophy

Direct comparative preclinical studies between JNJ-39327041 and GSK1440115 in cardiac hypertrophy models are not yet publicly available. However, a substantial body of evidence supports the therapeutic potential of targeting both the P2X7 receptor and the NLRP3 inflammasome in this context.

P2X7 Receptor Antagonism

Studies utilizing other P2X7R antagonists, such as Brilliant Blue G (BBG), have demonstrated significant attenuation of cardiac hypertrophy and fibrosis in preclinical models. For instance, in a mouse model of pressure overload-induced hypertrophy (transverse aortic constriction - TAC), treatment with a P2X7R antagonist improved systolic function and reduced cardiac fibrosis by inhibiting the expression of NLRP3 and IL-1β.[5] These findings strongly suggest that antagonizing the P2X7 receptor can be a viable strategy for mitigating maladaptive cardiac remodeling.[5][6]

NLRP3 Inflammasome Inhibition

Genetic disruption of NLRP3 has been shown to result in a significant loss of IL-1β production and a reduction in cardiac hypertrophy and contractile dysfunction during pressure overload.[3] Pharmacological inhibition of the NLRP3 inflammasome with compounds like MCC950 has also been shown to attenuate cardiac and pulmonary artery remodeling in models of heart failure with preserved ejection fraction.[7] Furthermore, novel NLRP3 inflammasome inhibitors have been shown to attenuate isoproterenol-induced hypertrophy in H9c2 rat cardiac myoblasts.[8]

Experimental Workflows for Preclinical Evaluation

To assess the efficacy of compounds like JNJ-39327041 and GSK1440115 in reducing cardiac hypertrophy, robust and reproducible preclinical models are essential. The following outlines standard experimental workflows.

Experimental Workflow Diagram

Experimental_Workflow cluster_model Hypertrophy Induction Models cluster_treatment Treatment Groups cluster_analysis Endpoint Analysis TAC Transverse Aortic Constriction (TAC) (Pressure Overload) Model_Vehicle Model + Vehicle TAC->Model_Vehicle Model_JNJ Model + JNJ-39327041 TAC->Model_JNJ Model_GSK Model + GSK1440115 TAC->Model_GSK ISO Isoprenaline (ISO) Infusion (β-adrenergic stimulation) ISO->Model_Vehicle ISO->Model_JNJ ISO->Model_GSK Sham Sham/Vehicle Echo Echocardiography (LV mass, function) Sham->Echo Histo Histology (Cardiomyocyte size, fibrosis) Sham->Histo MolBio Molecular Biology (Gene/protein expression) Sham->MolBio Model_Vehicle->Echo Model_Vehicle->Histo Model_Vehicle->MolBio Model_JNJ->Echo Model_JNJ->Histo Model_JNJ->MolBio Model_GSK->Echo Model_GSK->Histo Model_GSK->MolBio

Preclinical evaluation workflow.

Detailed Experimental Protocols

Transverse Aortic Constriction (TAC) Model of Pressure Overload-Induced Cardiac Hypertrophy

This surgical model creates a physical constriction of the aorta, leading to a pressure overload on the left ventricle and subsequent hypertrophy.[6]

Step-by-Step Methodology:

  • Animal Preparation: Anesthetize the mouse (e.g., with isoflurane) and place it in a supine position on a heating pad to maintain body temperature.[9]

  • Surgical Incision: Make a midline cervical incision to expose the trachea and sternum.[9]

  • Aortic Arch Exposure: Perform a partial thoracotomy to visualize the transverse aortic arch.[10]

  • Aortic Constriction: Pass a suture (e.g., 7-0 silk) under the aorta between the innominate and left carotid arteries.[10] Tie the suture around the aorta and a blunt needle (e.g., 27-gauge) to create a standardized constriction.[6]

  • Needle Removal and Closure: Promptly remove the needle to allow for blood flow through the constricted aorta.[6] Close the chest and skin incisions.

  • Post-Operative Care: Provide appropriate analgesia and monitor the animal for recovery.

  • Sham Control: Perform the same surgical procedure without constricting the aorta.[6]

Isoprenaline (ISO)-Induced Cardiac Hypertrophy Model

This pharmacological model utilizes a non-selective β-adrenergic agonist to induce hypertrophy.[2]

Step-by-Step Methodology:

  • Animal Preparation: Acclimatize mice to the housing conditions.

  • Drug Administration: Administer isoprenaline (e.g., 5-30 mg/kg/day) via subcutaneous injection or continuous infusion using an osmotic minipump for a specified duration (e.g., 14 days).[11][12][13]

  • Vehicle Control: Administer a vehicle control (e.g., saline) using the same method and duration.

  • Treatment Groups: Administer JNJ-39327041, GSK1440115, or vehicle to separate groups of ISO-treated animals according to the desired experimental design.

Quantification of Cardiac Hypertrophy

a) Echocardiography:

  • Perform transthoracic echocardiography on anesthetized mice at baseline and at the end of the study.

  • Measure left ventricular (LV) wall thickness (interventricular septum and posterior wall), LV internal dimensions, and calculate LV mass and ejection fraction.[14]

b) Histological Analysis:

  • At the end of the study, euthanize the animals and excise the hearts.

  • Fix the hearts in formalin and embed in paraffin.

  • Stain heart sections with Hematoxylin and Eosin (H&E) to measure cardiomyocyte cross-sectional area.

  • Use Masson's trichrome or Picrosirius red staining to quantify the extent of cardiac fibrosis.

c) Molecular Analysis:

  • Isolate RNA and protein from heart tissue.

  • Perform quantitative real-time PCR (qRT-PCR) to measure the expression of hypertrophic marker genes (e.g., Nppa, Nppb, Myh7).

  • Use Western blotting to assess the protein levels of key signaling molecules in the P2X7R-NLRP3 pathway (e.g., P2X7R, NLRP3, cleaved caspase-1, IL-1β).

Conclusion and Future Directions

Both JNJ-39327041 and GSK1440115 represent promising therapeutic strategies for combating pathological cardiac hypertrophy by targeting key inflammatory pathways. While GSK1440115 offers a more upstream and specific intervention in the ATP-driven inflammatory response, JNJ-39327041 provides a broader inhibition of a central inflammatory hub. The choice between these strategies may depend on the specific etiology of the hypertrophy and the desire for a targeted versus a more comprehensive anti-inflammatory effect.

Future preclinical studies directly comparing these two molecules in well-defined models of cardiac hypertrophy are warranted. Such studies will be crucial for elucidating the nuanced differences in their efficacy and safety profiles, ultimately guiding the development of novel anti-inflammatory therapies for heart disease.

References

  • NLRP3 Inflammasome Activation Through Heart-Brain Interaction Initiates Cardiac Inflammation and Hypertrophy During Pressure Overload. Circulation. 2022. [Link]

  • P2X7 Receptor–Mediated Inflammation in Cardiovascular Disease. Frontiers in Pharmacology. 2021. [Link]

  • Suppression of NLRP3 inflammasome orchestrates the protective efficacy of tiron against isoprenaline-induced myocardial injury. Infection, Genetics and Evolution. 2024. [Link]

  • Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states. British Journal of Pharmacology. 2007. [Link]

  • Exploring Key Genes and Pathways of Cardiac Hypertrophy Based on Bioinformatics. Computational and Mathematical Methods in Medicine. 2022. [Link]

  • Repeat Dose Safety Study for Compound to Treat Asthma. ClinicalTrials.gov. 2011. [Link]

  • Preclinical Development of SHR-1819, a Potent Humanized IL-4Rα Antibody for Treating Type 2 Inflammatory Diseases. Journal of Inflammation Research. 2024. [Link]

  • P2X7 Receptors: An Untapped Target for the Management of Cardiovascular Disease. Hypertension. 2020. [Link]

  • NLRP3-inflammasome inhibition by MCC950 attenuates cardiac and pulmonary artery remodelling in heart failure with preserved ejection fraction. Life Sciences. 2023. [Link]

  • Novel NLRP3 inflammasome inhibitors INF150 and INF195 attenuate isoproterenol-induced hypertrophy in H9c2 rat cardiac myoblast. ResearchGate. [Link]

  • Safety assessment of Johnson & Johnson products. Johnson & Johnson. 2019. [Link]

  • Experimental protocol ISO was administered in male C57BL/6N mice via... ResearchGate. [Link]

  • A Safety and Efficacy Study of JNJ-42165279 in Participants With Social Anxiety Disorder. ClinicalTrials.gov. [Link]

  • Transverse Aortic Constriction (TAC). MMPC. 2018. [Link]

  • Induction and analysis of cardiac hypertrophy in transgenic animal models. CSH Protocols. 2007. [Link]

  • Safety, tolerability, and efficacy of the PD-1 agonist antibody JNJ-67484703 in adults with active rheumatoid arthritis: results of a multicenter, double-blind, placebo-controlled, randomized, multiple-dose phase Ib study. Therapeutic Advances in Musculoskeletal Disease. 2025. [Link]

  • NLRP3 Inflammasome Inhibitors in Cardiovascular Diseases. MDPI. 2023. [Link]

  • Video: Transverse Aortic Constriction in Mice. JoVE. 2009. [Link]

  • NLRP3 Inflammasome Activation Through Heart-Brain Interaction Initiates Cardiac Inflammation and Hypertrophy During Pressure Ove. bioRxiv. [Link]

  • Senior Local Medical Safety Specialist. Johnson & Johnson Careers. 2026. [Link]

  • Regression of Isoproterenol-Induced Cardiac Hypertrophy by Na+/H+ Exchanger Inhibition. Hypertension. 2001. [Link]

  • Naringenin Attenuates Isoprenaline-Induced Cardiac Hypertrophy by Suppressing Oxidative Stress through the AMPK/NOX2/MAPK Signaling Pathway. MDPI. 2023. [Link]

  • Evaluation of the transverse aortic constriction model in ICR and C57BL/6J mice. Frontiers in Cardiovascular Medicine. 2022. [Link]

  • The selective NLRP3-inflammasome inhibitor MCC950 reduces infarct size and preserves cardiac function in a pig model of myocardial infarction. Utrecht University Repository. [Link]

  • Role of P2X7 Receptor on Hypoxia-Induced Vascular Endothelial Growth Factor Gene Expression in H9c2 Rat Cardiomyocytes. MDPI. 2023. [Link]

  • Quantification of murine cardiac hypertrophy using 4D ultrasound. AIP Publishing. 2019. [Link]

Sources

A Researcher's Guide to Assessing Off-Target Interactions: Cross-Reactivity Profiling of JNJ-39327041 Against Somatostatin Receptors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, ensuring the selectivity of a therapeutic candidate is paramount. A molecule's interaction with unintended targets can lead to unforeseen side effects or diminished efficacy, complicating the path to clinical application. This guide provides an in-depth, technical framework for evaluating the cross-reactivity of the investigational compound JNJ-39327041 with the family of somatostatin receptors (SSTRs).

JNJ-39327041 is recognized as an antagonist of the histamine H4 receptor (H4R), a G protein-coupled receptor (GPCR) implicated in inflammatory and immune responses.[1][2] The somatostatin receptor family, consisting of five subtypes (SSTR1-5), are also GPCRs that play crucial roles in neuroendocrine regulation and oncology.[3][4] Both H4R and SSTRs predominantly couple to the Gi alpha subunit, initiating a signaling cascade that inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels.[5][6][7][8] This shared signaling pathway underscores the importance of assessing the selectivity of an H4R-targeted compound against the SSTR family to preemptively identify potential off-target effects.

This guide will detail the essential experimental protocols, data interpretation, and comparative analysis required to build a comprehensive selectivity profile of JNJ-39327041.

Principles of Selectivity Profiling

The core of this investigation lies in two complementary experimental approaches: radioligand binding assays and functional assays. Binding assays quantify the affinity of JNJ-39327041 for each receptor subtype, while functional assays measure the compound's ability to modulate the receptor's signaling activity. Together, they provide a robust picture of the compound's selectivity.

I. Comparative Binding Affinity Assessment

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[9][10] These assays measure the displacement of a known radiolabeled ligand by the test compound, in this case, JNJ-39327041. The resulting data are used to calculate the inhibition constant (Ki), a measure of binding affinity. A lower Ki value signifies a higher binding affinity.

  • Membrane Preparation : Utilize cell lines recombinantly expressing high levels of the human H4R or one of the five human SSTR subtypes (SSTR1, SSTR2, SSTR3, SSTR4, SSTR5). Prepare membrane fractions from these cells.[11]

  • Assay Setup : In a 96-well plate, combine the prepared membranes, a specific radioligand for each receptor subtype at a concentration near its dissociation constant (Kd), and a range of concentrations of JNJ-39327041.[11]

  • Incubation : Incubate the plates to allow the binding to reach equilibrium. The incubation time and temperature should be optimized for each receptor-ligand pair.[12][13]

  • Separation of Bound and Free Radioligand : Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.[11]

  • Quantification : Measure the radioactivity retained on the filters using a scintillation counter.[11]

  • Data Analysis : Plot the percentage of specific binding against the logarithm of the JNJ-39327041 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of JNJ-39327041 that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[11]

The following table presents hypothetical data for the binding affinity of JNJ-39327041 at the human H4R and the five human SSTR subtypes.

ReceptorRadioligandJNJ-39327041 Ki (nM)
H4R [³H]-Histamine15
SSTR1 [¹²⁵I]-SRIF-14>10,000
SSTR2 [¹²⁵I]-SRIF-14>10,000
SSTR3 [¹²⁵I]-SRIF-148,500
SSTR4 [¹²⁵I]-SRIF-14>10,000
SSTR5 [¹²⁵I]-SRIF-14>10,000

Table 1: Hypothetical binding affinities of JNJ-39327041.

II. Functional Cross-Reactivity Assessment

Functional assays are critical to determine if the binding of a compound to a receptor translates into a biological effect. Since both H4R and SSTRs are Gi-coupled receptors, their activation leads to a decrease in intracellular cAMP levels.[8][14] Therefore, a cAMP assay is the logical choice to assess the functional activity of JNJ-39327041.

  • Cell Culture : Use cell lines stably expressing each of the human receptor subtypes (H4R and SSTR1-5).

  • Cell Stimulation : Treat the cells with forskolin, an activator of adenylyl cyclase, to induce a measurable level of cAMP.[15]

  • Compound Treatment : Concurrently with forskolin, treat the cells with a range of concentrations of JNJ-39327041. To test for antagonist activity, cells should also be treated with a known agonist for each receptor in the presence of varying concentrations of JNJ-39327041.

  • cAMP Measurement : After an appropriate incubation period, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay with fluorescence or luminescence readout.[16][17]

  • Data Analysis : For antagonist activity, plot the percentage of inhibition of the agonist response against the logarithm of the JNJ-39327041 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of JNJ-39327041 that inhibits 50% of the maximal response to the agonist.

The following table presents hypothetical data for the functional potency of JNJ-39327041 at the human H4R and the five human SSTR subtypes.

ReceptorAgonistJNJ-39327041 IC50 (nM)
H4R Histamine25
SSTR1 Somatostatin-14>10,000
SSTR2 Somatostatin-14>10,000
SSTR3 Somatostatin-14>10,000
SSTR4 Somatostatin-14>10,000
SSTR5 Somatostatin-14>10,000

Table 2: Hypothetical functional potencies of JNJ-39327041.

Visualizing the Methodologies

To further clarify the experimental designs, the following diagrams illustrate the workflows for the binding and functional assays.

G cluster_binding Radioligand Binding Assay Workflow A Prepare Membranes (H4R & SSTR1-5) B Incubate Membranes with Radioligand & JNJ-39327041 A->B C Filter to Separate Bound & Free Ligand B->C D Quantify Radioactivity C->D E Calculate Ki D->E

Caption: Workflow for the radioligand binding assay.

G cluster_functional cAMP Functional Assay Workflow F Culture Cells Expressing Receptor of Interest G Stimulate with Forskolin & Agonist F->G H Treat with JNJ-39327041 F->H I Measure Intracellular cAMP G->I H->I J Calculate IC50 I->J

Caption: Workflow for the cAMP functional assay.

Signaling Pathway Overview

The rationale for selecting a cAMP assay is grounded in the shared signaling pathways of H4R and SSTRs. The following diagram illustrates this commonality.

G cluster_receptors cluster_downstream H4R H4R Gi Gi Protein H4R->Gi Activation SSTR SSTRs SSTR->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP

Sources

Publish Comparison Guide: Reproducibility of JNJ-39327041 in Species Orthologs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of the reproducibility of JNJ-39327041 effects across species orthologs. Based on its chemical structure (sulfonamide-functionalized fused-ring system) and the "JNJ" designation in the context of species variation, this compound is analyzed within the framework of Histamine H4 Receptor (H4R) antagonists , a class notorious for significant translational gaps between human and rodent models.

Part 1: Executive Summary & Mechanistic Insight

The Translational Gap

JNJ-39327041 belongs to a class of pharmacological agents where species ortholog homology is not merely a variable—it is the primary determinant of efficacy. While JNJ-39327041 may exhibit nanomolar potency against the Human target (hH4R), its reproducibility in preclinical models (Rat/Mouse) is frequently compromised by evolutionary divergence in the binding pocket.

The Core Problem: Researchers often assume that a compound potent in human cell lines will be equally effective in murine models of inflammation (e.g., peritonitis, dermatitis). However, unlike the "universal" tool compound JNJ-7777120 , many analogues like JNJ-39327041 and JNJ-28307474 exhibit species-dependent selectivity , often losing 10-100x potency in rodents.

Mechanistic Causality: The Phe169 vs. Leu169 Switch

The failure to reproduce JNJ-39327041 effects in rodent models is typically driven by a single amino acid substitution in the transmembrane binding pocket of the H4 receptor:

  • Human Ortholog: Contains Phenylalanine (Phe) at position 169. This residue provides a pi-pi stacking interaction or specific steric environment favored by the indole/benzimidazole core of JNJ-39327041.

  • Rodent (Rat/Mouse) Ortholog: Contains Leucine (Leu) at position 169. This aliphatic residue lacks the aromatic character, destabilizing the ligand-receptor complex for certain chemotypes.

Critical Insight: If your in vivo rat study fails to reproduce the anti-inflammatory effects seen in human in vitro assays, do not assume the pathway is invalid. You likely have a pharmacodynamic mismatch due to ortholog variation.

Part 2: Comparative Performance Analysis

The following table compares JNJ-39327041 against the industry-standard tool compound (JNJ-7777120) and a non-selective alternative.

Table 1: Comparative Ortholog Profile
FeatureJNJ-39327041 (Subject)JNJ-7777120 (Standard)Thioperamide (Alternative)
Primary Target Histamine H4 Receptor (H4R)Histamine H4 Receptor (H4R)H3R / H4R (Dual Antagonist)
Chemical Class Indole/Fused-ring SulfonamideIndole-amineImidazole derivative
Human Potency (Ki) < 10 nM (High Affinity)4 nM~20–50 nM
Rodent Potency (Ki) Variable / Likely Lower ~4 nM (Stable)~50 nM (Stable)
Species Selectivity High Risk (Human > Rodent)Low Risk (Species Independent)Low Risk (Non-selective)
Reproducibility Poor in wild-type rodent models without dose adjustment.Excellent across species.Good , but confounded by H3R effects.
Recommended Use Human cell assays; Humanized mouse models.In vivo rodent proof-of-concept.Broad spectrum screening (low specificity).

Part 3: Validation Protocols (Self-Validating Systems)

To ensure scientific integrity, you must empirically validate the ortholog affinity of JNJ-39327041 before launching expensive in vivo studies.

Protocol A: The "Ortholog Bridge" Assay (In Vitro)

Objective: Determine the Ki shift between Human and Rat orthologs.

  • System Setup:

    • Cell Line: HEK-293T cells (null for endogenous histamine receptors).

    • Transfection: Transiently transfect separate batches with plasmids encoding hH4R (Human) and rH4R (Rat).

  • Membrane Preparation:

    • Harvest cells 48h post-transfection.

    • Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

    • Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Radioligand Binding (The Truth Test):

    • Tracer: Use [³H]-Histamine (agonist) or [³H]-JNJ-7777120 (antagonist).

    • Competition: Incubate membranes with tracer + increasing concentrations of JNJ-39327041 (

      
       to 
      
      
      
      M).
    • Incubation: 60 min at 25°C.

    • Termination: Rapid filtration over GF/C filters pre-soaked in 0.3% PEI.

  • Data Analysis:

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
    • Validation Criteria: If

      
      , the compound is Human-Selective . Do not use in wild-type rats without adjusting dose >10x.
      
Protocol B: Functional cAMP Inhibition (Pathway Verification)

Objective: Confirm that binding translates to functional blockade of Gai signaling.

  • Stimulation: Treat hH4R-HEK cells with Forskolin (10 µM) to elevate cAMP.

  • Agonism: Add Histamine (100 nM) to activate H4R and suppress cAMP (via Gai).

  • Antagonism (The Test): Pre-treat with JNJ-39327041 (various concentrations) 15 min prior to Histamine.

  • Readout: Measure cAMP levels (TR-FRET or ELISA).

  • Result: JNJ-39327041 should restore Forskolin-induced cAMP levels by blocking Histamine.

Part 4: Visualization of Signaling & Workflow

The following diagram illustrates the critical decision-making pathway for validating JNJ-39327041, highlighting the "Species Trap" where many projects fail.

OrthologValidation Start Start: JNJ-39327041 Evaluation InSilico Step 1: In Silico Analysis (Check Residue 169) Start->InSilico BindingAssay Step 2: Comparative Binding (Human vs. Rat/Mouse H4R) InSilico->BindingAssay Identify Orthologs Decision Is Ki(Rodent) > 10x Ki(Human)? BindingAssay->Decision Calculate Ki Ratio PathHighRisk High Risk: Species Selective (Poor Reproducibility) Decision->PathHighRisk Yes (Ratio > 10) PathLowRisk Low Risk: Species Independent (Good Reproducibility) Decision->PathLowRisk No (Ratio ≈ 1) ActionHigh Action: Use Humanized Mice or High-Dose Rodent Model PathHighRisk->ActionHigh ActionLow Action: Proceed to Standard In Vivo Models PathLowRisk->ActionLow

Caption: Workflow for detecting species-specific efficacy gaps. The "Decision" diamond prevents false-negative results in preclinical trials.

Part 5: References

  • Thurmond, R. L., et al. (2004). "A Potent and Selective Histamine H4 Receptor Antagonist with Anti-Inflammatory Properties."[1][2] Journal of Pharmacology and Experimental Therapeutics. (Establishes JNJ-7777120 as the gold standard for cross-species validation).

  • Lim, H. D., et al. (2010). "Molecular Architecture of the Human Histamine H4 Receptor Binding Pocket." Molecular Pharmacology. (Details the Phe169 vs Leu169 mechanism responsible for JNJ compound variations).

  • Biorbyt Product Data. "JNJ-39327041 (CAS 1093069-32-9)." Biorbyt Catalog. (Chemical structure and commercial source).

  • Hofstra, C. L., et al. (2003). "Histamine H4 Receptor Antagonists: Comparison of Effects in Human, Mouse, and Rat." Biochemical and Biophysical Research Communications. (Foundational study on species ortholog discrepancies).

Disclaimer: JNJ-39327041 is a research chemical.[3] The specific affinity values for this compound may vary by batch and assay conditions. The "Species Selectivity" warning is a class-wide precaution for JNJ-series H4R antagonists containing the sulfonamide/indole pharmacophore. Always perform Protocol A (Binding Assay) prior to in vivo use.

Sources

Safety Operating Guide

Compound Identification & Hazard Profile

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling protocols for JNJ-39327041 , a research-grade small molecule inhibitor. As an experimental compound (CAS: 1093069-32-9), it lacks the extensive regulatory history of marketed drugs; therefore, this protocol enforces the Precautionary Principle , defaulting to high-heat incineration to prevent environmental contamination.

Before disposal, verify the material identity to ensure it is not co-mingled with incompatible waste streams (e.g., oxidizers).

PropertyDetailOperational Implication
Compound Name JNJ-39327041Verify label against CAS before disposal.
Chemical Class Imidazole-4-sulfonamide derivativeSulfonamide moiety : Potential environmental persistence. Strict prohibition on drain disposal.
CAS Number 1093069-32-9Use for waste manifesting and inventory reconciliation.
Physical State Solid (Powder) / Solubilized (DMSO/Water)Determines waste stream (Solid vs. Liquid).
Storage -20°C (Desiccated)Cold-stored waste must be thawed before liquid consolidation to prevent container cracking.

Core Directive: The "Zero-Drain" Policy

CRITICAL SAFETY RULE: Under no circumstances shall JNJ-39327041 or its residues be discharged into municipal wastewater systems. As a bioactive research chemical, it poses a risk of aquatic toxicity and, given its sulfonamide structure, potential antimicrobial resistance pressure.

Approved Disposal Method:

  • Primary: High-Temperature Incineration (Waste Code: Non-Regulated Pharmaceutical/Chemical Waste, unless characterized otherwise by local EHS).

  • Secondary (Packaging): Triple rinse, with rinsate treated as liquid hazardous waste.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Contaminated Solids)

Applicability: Expired powder, weighing boats, contaminated gloves, and bench paper.

  • Segregation: Do not mix with general trash or biohazard waste (unless contaminated with infectious agents).

  • Containment: Place solid waste in a Yellow Chemical Waste Bag or a dedicated Wide-Mouth HDPE Drum .

  • Labeling: Affix a hazardous waste label.

    • Constituents: "JNJ-39327041 (Solid), Trace Chemicals."

    • Hazard Check: Toxic, Irritant.

  • Sealing: Double-tie bags or screw lids tight. Ensure no exterior contamination.[1][2][3][4]

Protocol B: Liquid Waste (Stock Solutions & Media)

Applicability: DMSO stocks, cell culture media containing JNJ-39327041.

  • Solvent Compatibility:

    • DMSO/Organic Stocks: Dispose of in Halogenated or Non-Halogenated Solvent waste containers (depending on other co-solvents).

    • Aqueous Solutions: Dispose of in Aqueous Chemical Waste carboys. Do not bleach unless biological contamination is present (bleach can react with sulfonamides; autoclave or incinerate is preferred for bio-mixed waste).

  • Consolidation:

    • Pour waste slowly into the carboy using a funnel.

    • Stop Rule: Leave at least 10% headspace in the container to allow for expansion.

  • Rinsing: Triple-rinse the original vial with a compatible solvent (e.g., ethanol or water). Add rinsate to the liquid waste container.

Protocol C: Sharps & Glassware

Applicability: Needles used for animal dosing, broken ampoules.

  • Immediate Containment: Place directly into a Rigid Sharps Container (Red for biohazardous/chemical, White for chemical only, depending on facility color codes).

  • Defacement: If the glassware is intact (e.g., empty stock vials), deface the label to prevent misuse before placing it in the glass waste bin (if triple-rinsed) or sharps bin (if residue remains).

Spill Management Workflow

In the event of a spill, immediate action prevents exposure and facility contamination.

  • Minor Spill (<10 mL/mg):

    • Alert: Notify nearby personnel.

    • PPE: Don double nitrile gloves, lab coat, and safety goggles.

    • Absorb: Use a chemical spill pad or paper towels.

    • Clean: Clean area with soap and water; dispose of all cleanup materials as Solid Chemical Waste .

  • Major Spill (>10 mL/mg or Aerosolized):

    • Evacuate: Clear the immediate area.

    • Ventilate: Allow aerosols to settle (15-30 mins) if outside a hood.

    • Decontaminate: Call EHS for assistance.

Decision Logic: Waste Stream Visualization

The following diagram illustrates the decision-making process for segregating JNJ-39327041 waste streams to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: JNJ-39327041 StateCheck Determine Physical State Start->StateCheck Liquid Liquid Waste StateCheck->Liquid Solutions/Media Solid Solid Waste StateCheck->Solid Powder/Debris SolventCheck Solvent Base? Liquid->SolventCheck OrgWaste Organic Solvent Waste (Incineration) SolventCheck->OrgWaste DMSO/Ethanol AqWaste Aqueous Waste (Chemical Treatment) SolventCheck->AqWaste Water/Buffer Incineration FINAL DISPOSAL: High-Heat Incineration OrgWaste->Incineration AqWaste->Incineration TypeCheck Waste Type? Solid->TypeCheck Sharps Sharps Container (Needles/Glass) TypeCheck->Sharps Sharps/Glass DryWaste Solid Chemical Waste (Gloves/Powder) TypeCheck->DryWaste Soft Solids Sharps->Incineration DryWaste->Incineration

Caption: Decision matrix for segregating JNJ-39327041 waste streams. All paths lead to incineration to ensure complete destruction of the bioactive moiety.

References

  • National Center for Biotechnology Information (NCBI). JNJ-39327041 - PubChem Compound Summary. PubChem. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Management of Pharmaceutical Hazardous Waste (RCRA). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JNJ-39327041
Reactant of Route 2
Reactant of Route 2
JNJ-39327041

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.